Tigemonam
Description
structure given in first source
See also: this compound Dicholine (active moiety of).
Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7-/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSVIZLXJOLHZ-QWFSEIHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC(=O)O)/C2=CSC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883103 | |
| Record name | Tigemonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102507-71-1 | |
| Record name | Tigemonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tigemonam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102507711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tigemonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIGEMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H1LDS5D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tigemonam on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanism by which tigemonam, an orally active monobactam antibiotic, exerts its bactericidal effects through the targeted inhibition of bacterial cell wall synthesis. It provides quantitative data on its efficacy, detailed experimental protocols for studying its interaction with target proteins, and visual diagrams to illustrate key pathways and processes.
Introduction: this compound Overview
This compound is a monocyclic β-lactam antibiotic (monobactam) characterized by its potent activity primarily against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae.[1][2][3] Unlike many other β-lactam antibiotics, its core structure consists of an isolated β-lactam ring, not fused to another ring system.[4] This structural feature contributes to its marked stability against hydrolysis by a wide range of β-lactamase enzymes, which are a common cause of bacterial resistance.[1][3][5] Administered orally, this compound represents a significant therapeutic option for infections caused by susceptible Gram-negative pathogens.[1][3][6]
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of this compound is achieved by disrupting the final and essential stages of peptidoglycan biosynthesis in the bacterial cell wall.[1][4]
2.1 The Target: Penicillin-Binding Proteins (PBPs)
The bacterial cell wall is crucial for maintaining cellular integrity and shape, protecting the cell from osmotic lysis.[4][7] Its primary structural component is peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides. The final step in peptidoglycan synthesis, known as transpeptidation, is catalyzed by a family of bacterial enzymes called Penicillin-Binding Proteins (PBPs).[8][9] These enzymes form the peptide cross-links that give the cell wall its strength and rigidity.
2.2 Molecular Interaction and Inhibition
As a β-lactam antibiotic, this compound is a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides.[10] This mimicry allows it to bind to the active site of PBPs. The core mechanism unfolds as follows:
-
Binding: this compound preferentially targets and binds to specific PBPs essential for the bacterium's survival. In Escherichia coli, this compound has been shown to bind to PBP-1a and PBP-3 with high affinity.[11]
-
Acylation: Upon binding, the strained β-lactam ring of this compound is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[9][12]
-
Inactivation: This acylation process effectively inactivates the PBP, preventing it from carrying out its normal transpeptidation function.[10][13]
The inhibition of peptidoglycan cross-linking weakens the cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1][4][7]
Caption: this compound inhibits bacterial cell wall synthesis by inactivating PBPs.
Quantitative Data: In Vitro Antimicrobial Activity
This compound's potency is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. It exhibits excellent activity against a broad range of Gram-negative bacteria but has limited activity against Gram-positive organisms, Pseudomonas aeruginosa, and anaerobes.[1][5]
| Bacterial Species (Number of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Escherichia coli | ≤ 0.25 | 0.25 | [2] |
| Klebsiella spp. | ≤ 0.25 | 0.25 | [2] |
| Enterobacter spp. | - | 16 | [2] |
| Proteus spp. | ≤ 0.25 | 0.25 | [2] |
| Citrobacter spp. | - | 4 | [2] |
| Salmonella spp. | ≤ 0.25 | 0.25 | [2] |
| Haemophilus influenzae | ≤ 0.25 | 0.25 | [2] |
| Branhamella catarrhalis | ≤ 0.25 | 0.25 | [2] |
| Streptococcus pneumoniae | - | 16 | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols: PBP Binding Affinity Assay
Determining the binding affinity of this compound for its target PBPs is crucial for understanding its mechanism and potency. A common method is the competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin-FL.[14][15]
Objective: To determine the concentration of this compound required to inhibit 50% of Bocillin-FL binding to specific PBPs (IC₅₀).
Methodology:
-
Bacterial Culture and Membrane Preparation:
-
Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Lyse the cells using methods like sonication or French press to release cellular contents.[16]
-
Isolate the cell membranes, which contain the PBPs, through ultracentrifugation. Resuspend the membrane pellet in a storage buffer.[16]
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, aliquot the prepared membrane fraction.
-
Add increasing concentrations of unlabeled this compound to each tube and incubate for a set period (e.g., 30 minutes at room temperature) to allow for binding to PBPs.[14] A control tube with no this compound is included.
-
Add a fixed, sub-saturating concentration of Bocillin-FL to all tubes.[14] Incubate for a shorter period (e.g., 15 minutes) to label any PBPs not already bound by this compound.
-
-
Protein Separation and Visualization:
-
Terminate the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the membrane proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 518 nm detection for Bocillin-FL).[14]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to each PBP in each lane using densitometry software.
-
Calculate the percentage of Bocillin-FL binding inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each PBP.
-
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. In vivo evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]
- 14. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tigemonam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigemonam is a synthetic, orally administered monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria. Its unique chemical architecture, featuring a monocyclic β-lactam core, confers stability against many β-lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed, step-by-step pathway for its chemical synthesis. All quantitative data from the synthesis are summarized, and detailed experimental protocols for key reactions are provided. Visual diagrams of the synthesis pathway are included to facilitate a clear understanding of the molecular transformations involved.
Chemical Structure of this compound
This compound is a complex organic molecule with the chemical formula C₁₂H₁₅N₅O₉S₂ and a molar mass of 437.41 g/mol .[1] Its structure is characterized by a central (3S)-2,2-dimethyl-4-oxo-azetidine-1-sulfonic acid core, which is the monobactam nucleus. This core is substituted at the 3-position with a side chain that plays a crucial role in its antibacterial activity.
The side chain is 2-(2-amino-1,3-thiazol-4-yl)-2-(((carboxymethoxy)imino)acetyl)amino). This intricate side chain enhances the binding affinity of this compound to penicillin-binding proteins (PBPs) in bacteria.
Systematic (IUPAC) Name: 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid[2][3]
CAS Registry Number: 102507-71-1[1]
Structural Features:
-
Monobactam Core: A four-membered azetidinone (β-lactam) ring that is not fused to another ring. This is a defining feature of monobactam antibiotics.
-
Sulfonic Acid Group: An O-sulfo group attached to the nitrogen of the β-lactam ring, which is characteristic of monosulfactams and is crucial for activating the β-lactam ring.
-
Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, which is a common moiety in many biologically active compounds.
-
Oxime Ether Side Chain: This particular side chain enhances the antibacterial spectrum and stability against β-lactamases.
Synthesis Pathway of this compound
The total synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the monobactam core and the thiazole-containing side chain, followed by their coupling and final deprotection. The following pathway is based on the synthetic route described in U.S. Patent 4,638,061.
Synthesis of the Monobactam Core: (3S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Sulfate
The synthesis of the monobactam core begins with N-(tert-butoxycarbonyl)-3-hydroxyvaline.
Coupling and Final Synthesis of this compound
The protected thiazole side chain is coupled with the monobactam core, followed by deprotection to yield the final product.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, derived from patent literature.
Preparation of 1-(Benzyloxy)-3-(tert-butoxycarbonylamino)-4,4-dimethylazetidin-2-one (VI)
-
Amide Formation (I -> III): To a solution of N-(tert-butoxycarbonyl)-3-hydroxyvaline (I) in tetrahydrofuran (THF), 1-hydroxybenzotriazole (HBT) and dicyclohexylcarbodiimide (DCC) are added, followed by O-benzylhydroxylamine (II). The mixture is stirred at room temperature until the reaction is complete.
-
Sulfation (III -> V): The resulting benzyloxyamide (III) is dissolved in pyridine and treated with a pyridine-sulfur trioxide complex (IV).
-
Cyclization (V -> VI): The crude N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-(benzyloxy)valinamide (V) is treated with potassium carbonate (K₂CO₃) in a biphasic system of ethyl acetate and water to induce cyclization to the azetidinone ring (VI).
Preparation of 3-Amino-4,4-dimethyl-2-oxoazetidinyl-1-sulfate (IX)
-
Debenzylation (VI -> VII): The 1-(benzyloxy) group of (VI) is removed by catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol to yield the N-hydroxyazetidine (VII).
-
Sulfation (VII -> VIII): The N-hydroxyazetidine (VII) is reacted with the pyridine-sulfur trioxide complex (IV) to afford the 1-azetidinyl sulfuric ester (VIII).
-
Deprotection (VIII -> IX): The tert-butoxycarbonyl (Boc) protecting group is removed from (VIII) using trifluoroacetic acid (TFA) in the presence of anisole as a scavenger in dichloromethane to yield the key monobactam core (IX).[4]
Synthesis of this compound (IX -> Final Product)
-
Amide Coupling (IX + X -> XI): The monobactam core (IX) is coupled with the protected side chain, 2-(2-aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid (X), using diphenyl chlorophosphate and triethylamine in dimethylformamide (DMF). This reaction forms the diphenylmethyl ester of this compound (XI).
-
Final Deprotection (XI -> this compound): The diphenylmethyl ester group is cleaved by treatment with trifluoroacetic acid and anisole to yield the final product, this compound.[4]
Quantitative Data
The following table summarizes the key molecular properties of this compound and its intermediates. (Note: Specific yields for each step are often proprietary and not always available in public literature; therefore, they are not included here.)
| Compound/Intermediate | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₂H₁₅N₅O₉S₂ | 437.41[1] |
| This compound Disodium Salt | C₁₂H₁₃N₅Na₂O₉S₂ | 481.37[1] |
| Monobactam Core (IX) | C₅H₁₀N₂O₄S | 194.21 |
| Protected Side Chain (X) | C₂₇H₂₃N₃O₅S | 501.56 |
Mechanism of Action: A Brief Overview
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The primary target of this compound is the family of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.
Conclusion
This compound represents a significant development in the field of monobactam antibiotics, offering an oral therapeutic option against a range of Gram-negative pathogens. Its chemical synthesis, while complex, is well-established and relies on the strategic assembly of a monobactam core and a tailored side chain. The detailed understanding of its structure and synthesis pathway is crucial for the development of future generations of β-lactam antibiotics and for devising strategies to overcome emerging antibiotic resistance.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 4. US5143913A - [3S(Z)]-3-[[(2-amino-4-thiazolyl)[[2-(hydroxyamino)-2-oxoethoxy]imino]acetyl]amino]-2,2-dimethyl-4-oxo-1-azetidinyl sulfate - Google Patents [patents.google.com]
In Vitro Antibacterial Spectrum of Tigemonam Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of tigemonam, an oral monobactam antibiotic, against a range of clinically relevant Gram-negative bacteria. The data and protocols summarized herein are collated from various scientific studies to support research and development efforts in the field of infectious diseases.
Executive Summary
This compound is a monobactam antibiotic characterized by its potent and specific activity against aerobic Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1][2] It demonstrates stability against many common plasmid-mediated and chromosomally mediated β-lactamases, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][3] this compound's mode of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[4] Its in vitro spectrum of activity makes it a subject of interest for the treatment of infections caused by susceptible Gram-negative pathogens. However, it exhibits limited to no activity against Pseudomonas aeruginosa, Acinetobacter spp., Gram-positive bacteria, and anaerobes.[1][3]
Mechanism of Action
This compound, as a monobactam, targets the synthesis of the bacterial cell wall, an essential structure for maintaining cell integrity. The primary mechanism involves the following steps:
-
Penetration: this compound penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
-
PBP Binding: In the periplasm, this compound covalently binds to penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, thereby inhibiting the transpeptidation reaction that cross-links the peptidoglycan chains.
-
Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4]
References
An In-Depth Technical Guide to the Stability of Tigemonam Against Beta-Lactamase Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigemonam, an oral monobactam antibiotic, exhibits a notable resilience to hydrolysis by a wide array of bacterial beta-lactamases, a key mechanism of antibiotic resistance. This technical guide provides a comprehensive analysis of this compound's stability, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biochemical interactions. Its marked stability against common plasmid-mediated and chromosomal beta-lactamases, such as TEM-1 and SHV-1, underpins its efficacy against many Gram-negative pathogens. However, the emergence of extended-spectrum beta-lactamases (ESBLs) and the overexpression of AmpC enzymes present challenges to its activity, highlighting the ongoing evolution of antibiotic resistance. This document serves as a resource for understanding the nuances of this compound's interaction with these critical enzymes.
Introduction
This compound is a monocyclic β-lactam antibiotic with a spectrum of activity primarily directed against aerobic Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] A key attribute contributing to its clinical potential is its stability in the presence of many beta-lactamase enzymes.[3][4]
Beta-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The proliferation of these enzymes is a major driver of antibiotic resistance worldwide. Understanding the stability of an antibiotic to these enzymes is therefore critical in assessing its potential efficacy.
This guide will delve into the specifics of this compound's stability to beta-lactamase hydrolysis, with a focus on quantitative data and the experimental methods used to determine this stability.
Interaction with Beta-Lactamases: A Quantitative Overview
This compound has demonstrated remarkable stability against a variety of common beta-lactamases. For many of these enzymes, hydrolysis of this compound is not detectable by standard laboratory methods.[2][5] This inherent stability means that traditional hydrolysis kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are often not applicable. Instead, the interaction is better characterized by inhibition constants (Ki) or the concentration required for 50% inhibition (IC50), which describe the affinity of this compound for the enzyme.
While specific Ki and IC50 values for this compound against a comprehensive panel of beta-lactamases are not extensively reported in publicly available literature, its stability profile can be inferred from susceptibility data and qualitative descriptions in published studies.
Table 1: Stability of this compound against Common Beta-Lactamases
| Beta-Lactamase Class (Bush-Jacoby Group) | Specific Enzymes | Stability of this compound | Supporting Evidence |
| Class A (Group 2b) | TEM-1, SHV-1 | Highly Stable (Not Hydrolyzed) | Consistently reported in multiple studies.[2][5] |
| Class A (Group 2be) | Extended-Spectrum β-Lactamases (ESBLs) (TEM and SHV derivatives) | Reduced Susceptibility (Increased MICs) | Increased MICs (4-256 mg/l) observed in ESBL-producing strains.[4] |
| Class C (Group 1) | Chromosomal (e.g., from Enterobacter, Morganella, Pseudomonas) | Highly Stable (Not Hydrolyzed) | Stated to not be hydrolyzed by these enzymes.[2][5] |
| Class C (Group 1) | Derepressed AmpC-producing mutants | Reduced Susceptibility (Increased MICs) | Increased MICs (0.25-8 mg/l) observed in derepressed mutants.[4] Susceptibility was only clinically significant for derepressed Enterobacter cloacae mutants.[6] |
| Class D (Group 2d) | OXA-type enzymes | Generally Stable | Active against strains containing known TEM and OXA type beta-lactamases.[7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The stability of this compound to beta-lactamase hydrolysis is typically assessed using spectrophotometric assays. These assays monitor the integrity of the β-lactam ring, which absorbs ultraviolet (UV) light at a specific wavelength. Hydrolysis of the ring leads to a change in this absorbance.
General Protocol for Beta-Lactamase Hydrolysis Assay
This protocol provides a general framework for assessing the hydrolysis of a β-lactam antibiotic by a purified beta-lactamase enzyme.
Objective: To determine if and at what rate a beta-lactamase enzyme hydrolyzes this compound.
Materials:
-
Purified beta-lactamase enzyme of known concentration.
-
This compound solution of known concentration.
-
A suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0).
-
UV-transparent cuvettes or microplates.
-
A UV-Vis spectrophotometer or microplate reader capable of kinetic measurements.
-
Control antibiotic with known susceptibility to the enzyme (e.g., nitrocefin, penicillin G).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Dilute the purified beta-lactamase to a working concentration in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the intact β-lactam ring of this compound. This is typically in the range of 260-300 nm.
-
Set the instrument to perform kinetic measurements, taking readings at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Assay Execution:
-
Add the this compound solution to a cuvette or microplate well.
-
Place the cuvette/plate in the spectrophotometer and record a baseline reading.
-
Initiate the reaction by adding a small volume of the beta-lactamase solution to the this compound solution and mix quickly.
-
Immediately start the kinetic measurement.
-
-
Controls:
-
Negative Control: A reaction mixture containing this compound and buffer but no enzyme, to account for any spontaneous degradation of the antibiotic.
-
Positive Control: A reaction mixture containing a known substrate of the enzyme (e.g., nitrocefin) and the enzyme, to confirm the enzyme is active.
-
-
Data Analysis:
-
Monitor the change in absorbance over time. A decrease in absorbance indicates hydrolysis of the β-lactam ring.
-
If hydrolysis is observed, the initial rate of the reaction (V0) can be calculated from the linear portion of the absorbance vs. time curve.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determination of Inhibition Constants (Ki and IC50)
When an antibiotic is not hydrolyzed but still interacts with the enzyme, its inhibitory effect can be quantified.
Objective: To determine the concentration of this compound required to inhibit the activity of a beta-lactamase.
Procedure: This assay is typically performed as a competition experiment.
-
A known substrate of the beta-lactamase (a "reporter substrate" like nitrocefin or cephaloridine) is used.
-
The rate of hydrolysis of the reporter substrate by the enzyme is measured in the absence of this compound.
-
The rate of hydrolysis is then measured in the presence of varying concentrations of this compound.
-
The IC50 value is the concentration of this compound that reduces the rate of reporter substrate hydrolysis by 50%.
-
The Ki value can be calculated from the IC50 value and the Km of the enzyme for the reporter substrate.
Visualizing this compound-Beta-Lactamase Interactions
Graphviz diagrams can be used to illustrate the conceptual workflows and interactions described.
Caption: Experimental workflow for assessing beta-lactamase stability.
Caption: this compound's differential interaction with beta-lactamases.
Conclusion
This compound's robust stability against many common beta-lactamases is a cornerstone of its antibacterial profile. This stability, however, is not absolute. The increased minimum inhibitory concentrations observed for this compound against bacteria producing extended-spectrum beta-lactamases and derepressed AmpC enzymes underscore the need for continued surveillance and research. For drug development professionals, this highlights the importance of evaluating novel antibiotics against a contemporary and diverse panel of resistance enzymes. For researchers, the nuanced interactions between this compound and these more challenging beta-lactamases present an opportunity to further elucidate the structural and mechanistic bases of monobactam resistance. A deeper understanding of these interactions will be crucial for the strategic development and deployment of future antimicrobial agents.
References
- 1. Occurrence of ESBL, AmpC-ESBL, and Carbapenemase Producer Organisms in Clinical Specimens: An Observational Prospective Study - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activity against clinical isolates of Enterobacteriaceae and Enterobacteriaceae with known mechanisms of resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tigemonam: A Deep Dive into its Pharmacokinetics and Oral Bioavailability in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and oral bioavailability of Tigemonam, a monobactam antibiotic, in various animal models. The information presented is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development and antimicrobial research.
Executive Summary
This compound is an orally administered monobactam antibiotic with demonstrated efficacy against a range of gram-negative bacteria. Preclinical studies have confirmed its oral absorption in several animal species, including mice, rats, and dogs. While the available literature confirms that this compound is "well absorbed" in these models, a complete quantitative pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, and oral bioavailability, is not fully available in the public domain. This guide summarizes the existing data, details the experimental methodologies employed in these studies, and highlights the gaps in our current understanding of this compound's pharmacokinetic profile in animals.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative and qualitative pharmacokinetic data for this compound in mice, rats, and dogs. It is important to note that detailed pharmacokinetic parameters are not available in the cited literature; therefore, the tables reflect the current limitations in publicly accessible data.
Table 1: Pharmacokinetics of Orally Administered this compound in Mice
| Parameter | Value | Dose | Citation |
| Oral Absorption | Well absorbed | Not Specified | [1][2] |
| Cmax | Data not available | Not Specified | |
| Tmax | Data not available | Not Specified | |
| AUC | Data not available | Not Specified | |
| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |
| Oral Bioavailability (%) | Data not available | Not Specified |
*The specific animal model for this half-life data was not explicitly stated.
Table 2: Pharmacokinetics of Orally Administered this compound in Rats
| Parameter | Value | Dose | Citation |
| Oral Absorption | Well absorbed | Not Specified | [4] |
| Median Effective Dose (ED50) | 46 mg/kg | Not Specified | [1][2] |
| Cmax | Data not available | Not Specified | |
| Tmax | Data not available | Not Specified | |
| AUC | Data not available | Not Specified | |
| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |
| Oral Bioavailability (%) | Data not available | Not Specified |
*The specific animal model for this half-life data was not explicitly stated.
Table 3: Pharmacokinetics of Orally Administered this compound in Dogs
| Parameter | Value | Dose | Citation |
| Oral Absorption | Well absorbed | 25 mg/kg | [1][2] |
| Serum Concentration | >30 µg/ml | 25 mg/kg | [5] |
| Cmax | Data not available | Not Specified | |
| Tmax | Data not available | Not Specified | |
| AUC | Data not available | Not Specified | |
| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |
| Oral Bioavailability (%) | Data not available | Not Specified |
*The specific animal model for this half-life data was not explicitly stated.
Experimental Protocols
The following sections detail the methodologies used in the key in vivo pharmacokinetic studies of this compound.
Animal Models
-
Mice: Used for evaluating in vivo efficacy in systemic and localized infections.[1][2]
-
Rats: Utilized in a lung infection model with Klebsiella pneumoniae.[1][2]
-
Dogs: Male beagle dogs, weighing approximately 10 kg, were used for pharmacokinetic studies.[5]
Dosing and Administration
-
Route of Administration: Oral administration was used in all cited animal studies.[1][2]
-
Fasting: Animals designated for pharmacokinetic studies were fasted for 16 hours prior to the administration of the test compound.[5]
-
Dose: A specific oral dose of 25 mg/kg was administered to dogs.[5] The doses used in mice and the specific rat pharmacokinetic studies were not detailed in the available literature.
Sample Collection and Processing
-
Blood Collection (Mice): Mice were exsanguinated for serum collection at predetermined time intervals.[5]
-
Blood Collection (Dogs): Blood samples were collected from the femoral vein at specific time points post-administration.[5]
-
Sample Processing: Serum samples were treated with an equal volume of acetonitrile to precipitate proteins. The samples were then mixed and centrifuged at 1000 x g for 10 minutes, and the resulting supernatant was collected for bioassay.[5]
Analytical Methodology
-
Assay Type: A conventional agar-well diffusion bioassay was employed to determine the concentration of this compound in serum and urine.[5]
-
Assay Organism: Escherichia coli SC 12155 was used as the indicator organism for the bioassay.[5]
-
Detection Limit: The quantitative detection limit of the bioassay was 0.5 µg/ml.[5]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for the pharmacokinetic studies of this compound as described in the literature.
Caption: Workflow of this compound pharmacokinetic studies in animal models.
Conclusion
This compound demonstrates favorable oral absorption characteristics in preclinical animal models, a promising feature for its potential clinical utility. However, the publicly available data on its pharmacokinetics is limited. To fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, further studies reporting detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability in various species are warranted. Such data would be invaluable for guiding dose selection and predicting pharmacokinetic behavior in humans. The experimental protocols outlined in this guide can serve as a foundation for designing future preclinical studies to address these knowledge gaps.
References
- 1. In vivo evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of this compound, a novel oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10093666B2 - Deuterated O-sulfated beta lactam hydroxamic acids and deuterated N-sulfated beta lactams - Google Patents [patents.google.com]
- 5. Comparison of the effects of aztreonam and this compound against Escherichia coli and Klebsiella pneumoniae in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tigemonam Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of tigemonam's structure-activity relationship (SAR). This compound is a synthetic, orally bioavailable monobactam antibiotic with a focused spectrum of activity against aerobic Gram-negative bacteria. Understanding the relationship between its chemical structure and biological activity is crucial for the development of future antimicrobial agents that can overcome existing and emerging resistance mechanisms.
Introduction to this compound
This compound is a monocyclic beta-lactam antibiotic, a class of compounds characterized by a lone β-lactam ring that is not fused to another ring structure.[1] This structural feature distinguishes it from other β-lactam antibiotics such as penicillins and cephalosporins. This compound exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis.[2] It is particularly effective against members of the Enterobacteriaceae family and is stable to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases.[3][4]
Mechanism of Action
The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Core Structure-Activity Relationships of Monobactams
While specific, publicly available SAR studies on a wide range of this compound analogs are limited, the broader class of monobactams has been extensively studied. The key structural features essential for the antibacterial activity of monobactams like this compound are:
-
The Monobactam Core (Azetidin-2-one): The strained four-membered β-lactam ring is the pharmacophore responsible for acylating and inactivating PBPs.
-
N1-Sulfonic Acid Group: This acidic moiety is crucial for the activation of the β-lactam ring, enhancing its reactivity towards the serine residue in the active site of PBPs. It also plays a role in the specific targeting of Gram-negative bacteria.
-
C3-Acylamino Side Chain: This is the most variable part of the molecule and is a primary determinant of the antibacterial spectrum and potency. The nature of the acyl side chain influences the affinity for different PBPs and stability against β-lactamases. For this compound, the specific aminothiazole oxime side chain confers high potency against Enterobacteriaceae.
-
C4-Substituents: Modifications at this position can influence β-lactamase stability and intrinsic activity.
Caption: Key structure-activity relationships of the monobactam class.
In Vitro Activity of this compound
This compound demonstrates potent in vitro activity against a wide range of clinical isolates of the Enterobacteriaceae family. Its activity is generally superior to older oral β-lactams.[5]
Table 1: Comparative In Vitro Activity of this compound and Other Antibiotics Against Gram-Negative Bacteria (MIC₉₀ in mg/L)
| Organism | This compound | Aztreonam | Amoxicillin/Clavulanate | Cefaclor | Ciprofloxacin |
| Escherichia coli | 0.25 | ≤0.06 | >32 | 16 | ≤0.06 |
| Klebsiella spp. | 0.25 | 0.12 | >32 | 16 | 0.12 |
| Proteus spp. | ≤0.06 | ≤0.06 | 8 | 2 | ≤0.06 |
| Enterobacter spp. | 16 | 8 | >32 | >32 | 0.25 |
| Citrobacter spp. | 4 | 2 | >32 | >32 | 0.12 |
| Haemophilus influenzae | 0.25 | 0.12 | 2 | 4 | ≤0.06 |
| Pseudomonas aeruginosa | >128 | 8 | >32 | >32 | 1 |
Data compiled from multiple sources.[4]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of this compound and its analogs is typically determined using standard antimicrobial susceptibility testing methods.
Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Experimental workflow for broth microdilution MIC testing.
Conclusion
This compound's structure, particularly its C3-acylamino side chain, is pivotal to its potent activity against Enterobacteriaceae and its stability against many β-lactamases. While detailed SAR studies on a broad range of this compound analogs are not extensively published, the established principles of monobactam SAR provide a strong foundation for understanding its antibacterial properties. Future research focused on modifying the C3 side chain could lead to the development of new monobactam antibiotics with an expanded spectrum of activity or enhanced potency against resistant strains. The experimental protocols outlined in this guide provide a standardized approach for the evaluation of such novel compounds.
References
- 1. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of this compound, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of Tigemonam: A Technical Overview
Tigemonam (formerly SQ-30,213) , an orally active monobactam antibiotic, emerged from the research laboratories of Bristol-Myers Squibb (formerly Squibb) in the mid-1980s.[1] As a third-generation monobactam, it represented a significant advancement in the quest for potent, orally bioavailable agents targeting problematic Gram-negative pathogens. Despite promising preclinical and in vitro data, its development was ultimately discontinued for reasons that have not been publicly disclosed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound was synthesized as part of a broader effort to improve upon the antibacterial spectrum and pharmacokinetic properties of earlier monobactams. The core structure, a monosulfactam, is structurally analogous to aztreonam. The initial preparation of this compound was reported by C. Yoshida et al. in the Journal of Antibiotics in 1985, with subsequent patents filed by Slusarchyk and Koster of Squibb in 1986 and 1987.[1] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the key innovation lay in the modification of the side chain at the 3-position of the azetidinone ring, which enhanced its oral absorption and stability against many β-lactamases.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs) , enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death. A key advantage of this compound is its high stability to hydrolysis by a wide range of plasmid and chromosomally mediated β-lactamases, which are a common cause of resistance to many other β-lactam antibiotics.
Figure 1: Mechanism of action of this compound.
In Vitro Antibacterial Activity
This compound demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including most members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its activity against Pseudomonas aeruginosa, Acinetobacter spp., and anaerobic bacteria was generally poor. Notably, it retained its potency against many strains that were resistant to other β-lactams due to the production of β-lactamases.
Table 1: In Vitro Activity of this compound (MIC90, µg/mL)
| Bacterial Species | This compound | Comparator Agents |
|---|---|---|
| Escherichia coli | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (16) |
| Klebsiella pneumoniae | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (8) |
| Proteus mirabilis | ≤0.12 | Amoxicillin/Clavulanate (4), Cefaclor (4) |
| Enterobacter spp. | 16 | - |
| Citrobacter spp. | 4 | - |
| Salmonella spp. | 0.25 | - |
| Haemophilus influenzae | 0.25 | Amoxicillin/Clavulanate (2), Cefaclor (4) |
| Branhamella catarrhalis | 0.25 | - |
Data compiled from multiple sources.
Preclinical In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models confirmed the in vivo efficacy of orally administered this compound. In murine systemic infection models, this compound demonstrated potent activity against a range of Gram-negative pathogens.
Table 2: In Vivo Efficacy of this compound (ED50, mg/kg) in Murine Systemic Infection Models
| Pathogen | This compound (Oral) | Cefaclor (Oral) | Amoxicillin (Oral) |
|---|---|---|---|
| Escherichia coli SC 8294 | 1.4 | >200 | >200 |
| Escherichia coli SC 12199 | 1.5 | 160 | >200 |
| Klebsiella pneumoniae SC 12216 | 0.9 | 160 | >200 |
| Proteus mirabilis SC 9575 | 0.3 | 25 | 10 |
| Serratia marcescens SC 9782 | 0.5 | >200 | >200 |
| Enterobacter cloacae SC 11078 | 3.9 | >200 | >200 |
| Haemophilus influenzae SC 10556 | 1.8 | 12.5 | 6.3 |
Pharmacokinetic studies in mice and dogs revealed that this compound is well absorbed after oral administration.[2][3] In dogs, a 25 mg/kg oral dose resulted in serum levels exceeding 30 µg/mL.[3]
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
|---|---|---|---|---|---|
| Mouse | 25 | Oral | ~15 | ~0.5 | ~1.5 |
| Dog | 25 | Oral | >30 | ~1-2 | ~2-3 |
Approximate values compiled from available literature.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was primarily assessed using the broth microdilution method. The following is a generalized protocol based on standard methodologies of the time.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotic. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination.
Murine Systemic Infection Model for In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine systemic infection model. The following is a generalized protocol.
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen suspended in a mucin-containing medium to enhance virulence.
-
Treatment: At specified time points post-infection (e.g., 1 and 4 hours), groups of mice are treated with varying doses of this compound or comparator antibiotics administered orally. A control group receives a placebo.
-
Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.
Clinical Development and Discontinuation
This compound was identified as a candidate for clinical trials for the treatment of infections caused by susceptible Gram-negative aerobic bacteria. However, despite the promising preclinical data, the clinical development of this compound was discontinued. The specific reasons for this decision have not been made public by Bristol-Myers Squibb.
Conclusion
This compound was a promising orally active monobactam with potent activity against a wide range of Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable preclinical profile, including good oral absorption in animal models, suggested it could have been a valuable addition to the therapeutic armamentarium against Gram-negative infections. The discontinuation of its development underscores the complexities and challenges inherent in the pharmaceutical pipeline, where promising candidates can be halted for a variety of undisclosed scientific, strategic, or commercial reasons. The story of this compound remains a relevant case study for researchers in the field of antibiotic discovery and development.
References
Tigemonam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigemonam is a monobactam antibiotic with potent activity primarily directed against Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[1][4] PBPs are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these proteins, this compound disrupts the integrity of the cell wall, leading to bacterial cell death.[1] This document provides an in-depth technical overview of this compound's binding affinity to various PBPs, summarizing available quantitative data and detailing the experimental protocols used to determine these interactions.
Core Mechanism of Action
This compound's primary mode of action is the acylation of the active site serine of PBPs, which inactivates these enzymes and halts the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis ultimately leads to cell lysis. This compound has demonstrated notable stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[1]
Quantitative Binding Affinity of this compound to PBPs
The binding affinity of this compound for specific PBPs is a key determinant of its antibacterial spectrum and potency. Research has primarily focused on its interaction with the PBPs of Escherichia coli. The available quantitative and qualitative data are summarized below.
| Target PBP | Organism | Binding Affinity (IC50) | Notes |
| PBP 1a | Escherichia coli | Binding Observed | Apparent improved affinity at lower temperatures. |
| PBP 2 | Escherichia coli | >200 µg/mL | Indicates poor affinity. |
| PBP 3 | Escherichia coli | Binding Observed | A primary target; binding leads to filamentation. Apparent improved affinity at lower temperatures. |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of this compound's binding affinity to PBPs can be accomplished through several established experimental methods. The two most common approaches are competitive binding assays using either radiolabeled or fluorescently labeled penicillin.
Competitive Radiolabeled Penicillin-Binding Protein Assay
This method relies on the competition between unlabeled this compound and a radiolabeled β-lactam (e.g., [14C]benzylpenicillin) for binding to PBPs.
a. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Escherichia coli) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells by sonication or French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the total protein concentration.
b. Competitive Binding Assay:
-
Pre-incubate the bacterial membranes with varying concentrations of this compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C or a lower temperature like 15°C to potentially enhance this compound binding).
-
Add a saturating concentration of radiolabeled penicillin (e.g., [14C]benzylpenicillin) and incubate for an additional period (e.g., 10-15 minutes).
-
Stop the reaction by adding a surplus of unlabeled penicillin and boiling in SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled PBPs by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC50).
c. Visualization of Workflow:
Fluorescent Penicillin-Binding Protein Competition Assay
This assay is conceptually similar to the radiolabeled assay but utilizes a fluorescently tagged penicillin derivative (e.g., Bocillin-FL) for detection, which can offer advantages in terms of safety and ease of detection.
a. Whole-Cell Labeling and Competition:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells and incubate with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature.
-
Add a fluorescent penicillin probe (e.g., Bocillin-FL) to the cell suspension and incubate for a further 10-15 minutes.
-
Pellet the cells by centrifugation and wash to remove any unbound fluorescent probe.
-
Lyse the cells and isolate the membrane fraction as described previously.
b. In-Gel Fluorescence Detection:
-
Separate the membrane proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP bands to determine the IC50 of this compound.
c. Visualization of Workflow:
Signaling Pathway and Logical Relationships
The interaction of this compound with PBPs can be visualized as a direct inhibition of the peptidoglycan synthesis pathway.
Conclusion
This compound's efficacy as an antibiotic is intrinsically linked to its binding affinity for specific penicillin-binding proteins in Gram-negative bacteria, with a noted preference for PBP 1a and PBP 3 in E. coli. The experimental protocols outlined in this guide, namely competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these interactions. A thorough understanding of this compound's PBP binding profile is crucial for predicting its spectrum of activity, understanding potential resistance mechanisms, and guiding the development of future monobactam antibiotics. Further research to populate a more comprehensive quantitative binding affinity table across a wider range of bacterial species and their respective PBPs would be highly valuable to the scientific community.
References
- 1. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioiododestannylation. Convenient synthesis of a stable penicillin derivative for rapid penicillin binding protein (P… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Potential Degradation Products and Pathways of Tigemonam
Disclaimer: As of the latest literature review, no specific studies detailing the forced degradation products and pathways of tigemonam have been published. This guide, therefore, leverages data from forced degradation studies of aztreonam, a structurally similar monobactam antibiotic, to infer the potential degradation behavior of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis based on the degradation of a related compound.
Introduction
This compound is a monocyclic β-lactam antibiotic with a spectrum of activity primarily against aerobic Gram-negative bacteria. Its chemical structure, like other monobactams, is characterized by a lone β-lactam ring that is not fused to another ring structure. A critical aspect of drug development and formulation is understanding the stability of the active pharmaceutical ingredient (API) under various stress conditions. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
This technical guide provides a comprehensive overview of the potential degradation products and pathways of this compound by examining the known degradation of its structural analog, aztreonam. The information is curated for researchers, scientists, and drug development professionals to aid in the formulation development and analytical method validation for this compound.
Inferred Degradation Pathways of the Monobactam Core
Based on studies of aztreonam, the primary routes of degradation for the monobactam core structure, which is shared by this compound, are anticipated to be hydrolysis and photo-isomerization.
Hydrolytic Degradation
Hydrolysis of the β-lactam ring is a common degradation pathway for all β-lactam antibiotics. Under both acidic and alkaline conditions, the strained four-membered ring is susceptible to cleavage. This results in the formation of an inactive, open-ring product. For monobactams, this involves the breaking of the amide bond within the β-lactam ring.
Photolytic Degradation
Exposure to UV light has been shown to cause isomerization of the alkoxyimino group in aztreonam, leading to the formation of its anti-isomer.[1] Given the structural similarities, it is highly probable that this compound would undergo a similar photo-isomerization reaction upon exposure to light.
The following diagram illustrates the inferred primary degradation pathways for the core monobactam structure, applicable to this compound.
Quantitative Data from Aztreonam Forced Degradation Studies
The following tables summarize the quantitative data obtained from forced degradation studies performed on aztreonam. This data provides an indication of the extent of degradation that might be expected for this compound under similar stress conditions.
Table 1: Summary of Aztreonam Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Not specified | [2] |
| Base Hydrolysis | 0.01 M NaOH | 8 hours | 60°C | Not specified | [2] |
| Oxidative | 0.3% H₂O₂ | 1 hour | Room Temp | 18.02% | [2] |
| Thermal | Dry Heat | 24 hours | 110°C | Not specified | [3] |
| Photolytic | Sunlight | 24 hours | Room Temp | Not specified | [3] |
| Photolytic | UV Irradiation | Not specified | Not specified | Major product is the anti-isomer | [1] |
Table 2: Stability of Aztreonam in Solution
| Storage Condition | Concentration | Duration | % Decrease in Concentration | Reference |
| 5°C | 60 mg/ml | 8 days | Stable | [4] |
| 37°C (during pumping) | 60 mg/ml | 24 hours | 3.6% | [4] |
| -20°C | 60 mg/ml | 6 months | No statistically significant decrease | [4] |
Experimental Protocols for Forced Degradation Studies of Aztreonam
The following are detailed experimental protocols adapted from studies on aztreonam, which can serve as a template for designing forced degradation studies for this compound.
Preparation of Stock and Sample Solutions[3]
-
Stock Solution: Accurately weigh and dissolve 10 mg of the drug substance in 100 ml of water to obtain a concentration of 100 µg/ml.
-
Working Standard Solutions: Prepare further dilutions from the stock solution to achieve concentrations ranging from 5-25 µg/ml.
Forced Degradation Procedures[2][3]
-
Acid Hydrolysis: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 0.1 M HCl. Keep the flask at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to volume with the mobile phase.
-
Base Hydrolysis: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 0.01 M NaOH. Keep the flask at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to volume with the mobile phase.
-
Oxidative Degradation: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 3% w/v hydrogen peroxide. Keep the flask at room temperature for 15 minutes to 1 hour. Dilute to volume with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 110°C for 24 hours. After the specified time, cool the sample and prepare a solution of known concentration in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug substance in a 10 ml volumetric flask to direct sunlight for 24 hours. After exposure, dilute to volume with the mobile phase. For UV degradation, expose the solution to UV radiation and monitor for the formation of the anti-isomer.
Analytical Method
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate the parent drug from its degradation products. A typical method for aztreonam analysis is as follows[3]:
-
Column: C18 (e.g., Waters HPLC Inspire, 4.6 x 250mm, 5µm)
-
Mobile Phase: Buffer (e.g., potassium dihydrogen phosphate, pH 3 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 40:60 (v/v).
-
Flow Rate: 1 ml/min
-
Detection: UV at a suitable wavelength.
The following diagram outlines a general workflow for conducting forced degradation studies.
Conclusion
While direct experimental data on the degradation of this compound is currently unavailable, the analysis of the structurally related monobactam, aztreonam, provides a strong basis for predicting its stability profile. The primary degradation pathways for this compound are inferred to be hydrolysis of the β-lactam ring under acidic and basic conditions, and photo-isomerization upon exposure to light. The quantitative data and experimental protocols from aztreonam studies offer a valuable starting point for the development of robust formulations and validated stability-indicating analytical methods for this compound. It is imperative that formal forced degradation studies are conducted on this compound to confirm these predicted pathways and identify any unique degradation products.
References
- 1. Photodegradation kinetics under UV light of aztreonam solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Tigemonam for Formulation Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigemonam is a synthetic, orally administered monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria.[1][2][3] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] The unique monocyclic structure of monobactams confers a high degree of stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1][3][4][5][6] The development of a robust and effective oral dosage form for this compound hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known characteristics of this compound relevant to formulation development and outlines detailed experimental protocols for the determination of critical, yet to be fully characterized, parameters.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. While some data is available from computational predictions and chemical databases, experimentally determined values for several key parameters are not extensively reported in the public domain.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| Chemical Structure | [2] | |
|
| ||
| Molecular Formula | C₁₂H₁₅N₅O₉S₂ | [7] |
| Molecular Weight | 437.4 g/mol | [7] |
| CAS Number | 102507-71-1 | [7] |
| Appearance | Assumed to be a crystalline solid, as purification is achieved through crystallization. | [4] |
| Solubility | Soluble in DMSO. Aqueous solubility data is not readily available, suggesting it may be poorly soluble in water. | [8] |
| XLogP3-AA (Predicted) | -0.6 | [7] |
| pKa (Predicted) | No publicly available data. | |
| Melting Point | No publicly available data. | |
| Crystal Polymorphism | While crystallization is used in its purification, no definitive studies on polymorphic forms have been publicly reported. | [4] |
Detailed Physicochemical Characterization and Experimental Protocols
Successful formulation development requires precise data on solubility, stability, ionization (pKa), and lipophilicity (logP). The following sections detail the importance of these parameters and provide established experimental protocols for their determination.
Solubility Profile
Importance: The aqueous solubility of an orally administered drug is a critical determinant of its dissolution rate and subsequent absorption, directly impacting its bioavailability. For poorly soluble drugs, formulation strategies must be employed to enhance solubility.
Experimental Protocol: pH-Solubility Profile Determination
A standard shake-flask method is employed to determine the equilibrium solubility of this compound across a physiologically relevant pH range (typically pH 1.2 to 7.4).
-
Materials: this compound reference standard, buffers of various pH values (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4), a suitable organic solvent for HPLC analysis (e.g., acetonitrile), and a validated HPLC method.
-
Procedure:
-
An excess amount of this compound powder is added to vials containing buffers of different pH values.
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of dissolved this compound in the filtrate is quantified using a validated stability-indicating HPLC-UV method.
-
The experiment is performed in triplicate for each pH value.
-
A diagrammatic representation of the experimental workflow is provided below.
Stability Profile and Degradation Pathways
Importance: Understanding the chemical stability of this compound under various stress conditions is mandated by regulatory agencies and is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and include acidic, basic, oxidative, thermal, and photolytic stress.
-
Materials: this compound reference standard, HCl, NaOH, H₂O₂, validated stability-indicating HPLC method.
-
Procedure:
-
Acid Hydrolysis: this compound solution is treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: this compound solution is treated with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: this compound solution is treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 105°C) in an oven.
-
Photolytic Degradation: this compound solution and solid drug are exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
The logical relationship for assessing stability is depicted in the following diagram.
Determination of pKa and logP
Importance: The acid dissociation constant (pKa) influences the extent of ionization of a drug at a given pH, which in turn affects its solubility, absorption, and distribution. The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate biological membranes.
Experimental Protocol: pKa Determination by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for pKa determination, requiring minimal sample volume.
-
Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the background electrolyte (BGE). By measuring the mobility at different pH values, the pKa can be determined.
-
Procedure:
-
A series of BGEs with varying pH values are prepared.
-
A solution of this compound is injected into the capillary.
-
The electrophoretic mobility is measured at each pH.
-
The pKa is determined by plotting the mobility against the pH and fitting the data to the appropriate equation.
-
Experimental Protocol: logP Determination by HPLC
A common method for estimating logP is by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Principle: A correlation exists between the retention time of a compound on a reversed-phase column and its logP value.
-
Procedure:
-
A series of reference compounds with known logP values are selected.
-
The retention times of the reference compounds and this compound are determined using an isocratic mobile phase (e.g., methanol/water mixture) on a C18 column.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the reference compounds.
-
The logP of this compound is then calculated from its retention factor using the calibration curve.
-
A diagram illustrating the relationship between these key physicochemical parameters and their impact on formulation is shown below.
Solid-State Characterization
Importance: The crystalline form of a drug can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability. Different polymorphs of the same compound can exhibit different properties.
Experimental Protocol: Polymorph Screening and Characterization
-
Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, useful for identifying solvates.
-
Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe crystal habit and morphology.
-
-
Procedure:
-
This compound is recrystallized from a variety of solvents and under different conditions (e.g., cooling rate, evaporation rate) to induce the formation of different polymorphs.
-
The resulting solid forms are analyzed using the techniques listed above to identify and characterize any new crystalline forms.
-
Mechanism of Action and Formulation Considerations
This compound, like other β-lactam antibiotics, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] This is achieved by targeting and inactivating penicillin-binding proteins (PBPs). The following diagram illustrates this signaling pathway.
Given that this compound is intended for oral administration, its formulation must ensure adequate dissolution and absorption in the gastrointestinal tract. If this compound is found to have low aqueous solubility, various formulation strategies can be considered:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Salt Formation: If this compound has suitable ionizable groups, forming a salt could improve its solubility and dissolution characteristics. This compound dicholate is a known orally absorbed salt form.[9]
Conclusion
While this compound's stability against β-lactamases is a significant advantage, a comprehensive understanding of its physicochemical properties is paramount for the successful development of an effective and stable oral formulation. This guide has summarized the currently available information and provided a framework of established experimental protocols to determine the critical parameters that are not yet fully characterized in the public domain. A systematic investigation of this compound's solubility, stability, pKa, logP, and solid-state properties will enable formulation scientists to design a dosage form with optimal biopharmaceutical performance.
References
- 1. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 102507-71-1 | Benchchem [benchchem.com]
- 5. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H15N5O9S2 | CID 9576769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Tigemonam In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to tigemonam, a monobactam antibiotic. The methodologies described are based on established antimicrobial susceptibility testing (AST) standards and published research findings.
Introduction to this compound
This compound is an orally administered monobactam with a spectrum of activity primarily directed against Gram-negative aerobic bacteria.[1][2][3] Its mode of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Understanding the in vitro activity of this compound against relevant clinical isolates is crucial for research and development purposes. The antimicrobial spectrum of this compound is comparable to that of aztreonam; however, aztreonam is more potent against Pseudomonas species, while this compound shows greater activity against some streptococci.[4][5][6]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in the literature.
Table 1: this compound MIC Data for Enterobacteriaceae
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | ≤0.25 | ≤0.25 |
| Klebsiella spp. | ≤0.25 | ≤0.25 |
| Proteus spp. | ≤0.25 | ≤0.25 |
| Salmonella spp. | ≤0.25 | ≤0.25 |
| Enterobacter spp. | 16 | 16 |
| Citrobacter spp. | 4 | 4 |
| Serratia marcescens | 0.5 | - |
Data compiled from multiple sources.[2][3][7]
Table 2: this compound MIC Data for Other Clinically Relevant Bacteria
| Bacterial Species | MIC₉₀ (mg/L) |
| Haemophilus influenzae | ≤0.25 |
| Branhamella catarrhalis | ≤0.25 |
| Streptococcus pneumoniae | 16 |
| Group A, B, and C hemolytic streptococci | 16 |
| Enterococci | >64 |
| Listeria spp. | >64 |
| Bacteroides spp. | >64 |
| Viridans group streptococci | >64 |
Data compiled from multiple sources.[1][2][3]
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Testing Method | Proposed MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.13 - 0.5 |
This proposed QC range is based on published research, as formal CLSI or EUCAST QC ranges have not been established.[4][5][6]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of this compound. This method is considered a reference method for antimicrobial susceptibility testing.[8]
3.1.1. Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents (e.g., sterile water or saline)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
ELISA plate reader (optional, for automated reading)
3.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.[10]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]
-
Column 11 will serve as the positive control (growth control, no antibiotic), and column 12 will be the negative control (sterility control, no bacteria).[9]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[12]
-
The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.
-
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Method
The disk diffusion method is a common and accessible technique for routine susceptibility testing.[13] Note that as of the latest comprehensive literature search, specific interpretive criteria (i.e., zone diameter breakpoints for susceptible, intermediate, and resistant categories) for this compound have not been formally established by regulatory bodies like CLSI or EUCAST.
3.2.1. Materials
-
This compound-impregnated paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
3.2.2. Protocol
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in section 3.1.3.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[14]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar surface.
-
Place disks at least 24 mm apart from each other.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[14]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation of the zone diameters requires established breakpoints, which are not currently available for this compound. Results should be reported as the measured zone diameter.
-
Experimental Workflow: Disk Diffusion
Caption: Workflow for susceptibility testing using the disk diffusion method.
Important Considerations
-
Inoculum Effect: A significant inoculum effect has been observed for this compound, with a more than fourfold increase in MICs when tested with higher inocula (e.g., 1 x 10⁷ CFU/mL compared to 5 x 10⁵ CFU/mL).[4][5][6] Therefore, strict adherence to standardized inoculum preparation is critical for reproducible results.
-
Bactericidal Activity: Studies have shown that this compound is generally bactericidal, with the minimum bactericidal concentration (MBC) being equal to or two times higher than the MIC for most isolates.[15]
-
Media: The choice of growth medium can have a minimal effect on the in vitro activity of this compound.[1] However, for standardization and comparability, the use of CLSI or EUCAST recommended media is advised.[8][16]
-
β-Lactamase Stability: this compound is highly resistant to hydrolysis by many common plasmid-mediated and chromosomal β-lactamases, such as TEM-1 and SHV-1.[1][7]
These protocols and notes are intended to provide a comprehensive guide for the in vitro susceptibility testing of this compound. For any clinical applications, adherence to the most current guidelines from regulatory bodies such as CLSI and EUCAST is essential.[16][17][18]
References
- 1. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in-vitro activity of this compound, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. This compound | 102507-71-1 | Benchchem [benchchem.com]
- 8. EUCAST: Bacteria [eucast.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. journals.asm.org [journals.asm.org]
- 12. idexx.com [idexx.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. nicd.ac.za [nicd.ac.za]
- 15. In Vitro Studies of this compound: a Comparison of the Minimum Inhibitory and Minimum Bactericidal Concentrations (MIC vs MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 18. iacld.com [iacld.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tigemonam using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigemonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria, including many members of the Enterobacteriaceae family.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). It establishes the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[3] This data is crucial for understanding the potency of new antimicrobial agents like this compound, monitoring the emergence of resistance, and guiding therapeutic choices in clinical settings.
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[1] It offers the advantages of being able to test multiple antibiotics simultaneously and providing quantitative results with high accuracy.[3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: this compound MIC against Various Bacterial Species
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant bacterial species, as determined by the broth microdilution method. The data is presented as the MIC90, which represents the concentration required to inhibit the growth of 90% of the tested isolates.
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Escherichia coli | >6000 (aggregate) | 0.25 - 0.5 | [1][2] |
| Klebsiella pneumoniae | >6000 (aggregate) | 0.25 | [2] |
| Klebsiella spp. | >6000 (aggregate) | 0.25 | [2] |
| Enterobacter spp. | >6000 (aggregate) | 16 | [2] |
| Citrobacter spp. | >6000 (aggregate) | 4 | [2] |
| Proteus spp. | >6000 (aggregate) | 0.25 | [2] |
| Salmonella spp. | >6000 (aggregate) | 0.25 | [2] |
| Haemophilus influenzae | >6000 (aggregate) | 0.25 | [2] |
| Branhamella catarrhalis | >6000 (aggregate) | 0.25 | [2] |
| Pseudomonas aeruginosa | >6000 (aggregate) | Resistant | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the MIC of this compound using the broth microdilution method.
Materials and Reagents
-
This compound analytical standard powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
-
Bacterial isolates for testing
-
Quality control (QC) strain: Escherichia coli ATCC 25922
Preparation of this compound Stock Solution
-
Calculate the required amount of this compound powder: Use the following formula to determine the weight of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), accounting for the potency of the powder: Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)
-
Dissolve this compound in DMSO: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve the desired stock concentration.[4] Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -60°C or below for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Subculture: From a stock culture, streak the bacterial isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.
-
Prepare a bacterial suspension: Aseptically select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Adjust turbidity: Vortex the suspension thoroughly and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the inoculum: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150, followed by a 1:2 dilution during inoculation.
Broth Microdilution Procedure
-
Prepare serial dilutions of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the appropriate working concentration of this compound (prepared from the stock solution) to the first column of wells. c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last column of dilutions.
-
Inoculate the microtiter plate: Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound and to the positive control well(s). This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control (Positive Control): At least one well containing only CAMHB and the bacterial inoculum.
-
Sterility Control (Negative Control): At least one well containing only CAMHB (no inoculum).
-
-
Incubation: Cover the microtiter plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
Examine the controls: Before reading the results, check the control wells. There should be visible turbidity in the growth control well and no growth in the sterility control well.
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This is observed as the well with the lowest antibiotic concentration that remains clear.
Quality Control
-
Perform quality control testing with each new batch of reagents and on each day of testing.
-
The recommended QC strain for this compound is Escherichia coli ATCC 25922.[1]
-
The MIC value for the QC strain should fall within the established acceptable range. For this compound, a proposed MIC quality-control range for E. coli ATCC 25922 is 0.13 to 0.5 µg/mL.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of MIC determination.
Caption: Experimental workflow for this compound MIC determination.
Caption: Logic for determining the Minimum Inhibitory Concentration.
References
Application Notes and Protocols: Agar Dilution Method for Assessing Tigemonam Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the agar dilution method to determine the in vitro efficacy of tigemonam, a monobactam antibiotic. This document is intended to guide researchers, scientists, and drug development professionals in the standardized assessment of this compound's antimicrobial activity against clinically relevant bacteria.
Introduction to this compound and the Agar Dilution Method
This compound is a monobactam antibiotic with potent activity primarily against Gram-negative aerobic bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound targets and binds to penicillin-binding protein 3 (PBP3), an essential enzyme for peptidoglycan synthesis, leading to cell elongation and lysis.
The agar dilution method is a standardized reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the bacteria. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing the agar dilution method to ensure reproducibility and accuracy.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria as determined by the agar dilution method.
Table 1: In Vitro Activity of this compound against Common Enterobacteriaceae
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 240 | 0.03 - >512 | - | ≤0.25 | [3][4] |
| Klebsiella pneumoniae | 48 | 0.03 - >512 | - | ≤0.25 | [3][4] |
| Proteus mirabilis | 32 | 0.03 - >512 | - | ≤0.25 | [3][4] |
| Enterobacter cloacae | 52 | 0.03 - >512 | - | 16 | [1][4] |
| Serratia marcescens | 24 | 0.03 - >512 | - | ≤0.25 | [3][4] |
| Citrobacter spp. | 12 | 0.03 - >512 | - | 4 | [1][4] |
Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae | - | - | - | 0.5 | [3] |
| Neisseria gonorrhoeae | - | - | - | 0.06 | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides a detailed protocol for performing the agar dilution susceptibility test for this compound, based on CLSI guidelines.
Materials
-
This compound analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water or other appropriate solvent for this compound
-
Sterile petri dishes (90 or 100 mm)
-
Sterile pipettes and tubes for serial dilutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
-
Quality control strains (e.g., Escherichia coli ATCC 25922)
Preparation of this compound Stock Solution and Agar Plates
-
Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar. The solvent used should be appropriate for dissolving this compound and should not affect bacterial growth.
-
Serial Dilutions: Perform a series of twofold serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare Molten Agar: Prepare MHA according to the manufacturer's instructions and allow it to cool to 45-50°C in a water bath.
-
Incorporate this compound into Agar: Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour Plates: Immediately pour the agar-drug mixture into sterile petri dishes to a depth of 3-4 mm. Allow the agar to solidify at room temperature.
-
Control Plates: Prepare at least one drug-free control plate for each batch of tests.
-
Drying: Dry the plates to remove excess moisture from the agar surface before inoculation.
Inoculum Preparation and Inoculation
-
Prepare Inoculum: From a fresh, 18-24 hour agar plate culture, select 3-5 well-isolated colonies of the test organism. Transfer the colonies to a tube of sterile broth or saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Using an inoculator, deliver a final inoculum of approximately 10⁴ CFU per spot onto the surface of the prepared agar plates. Each plate can accommodate multiple isolates. Ensure the inoculum spots are absorbed into the agar before incubation.
Incubation and Interpretation
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Quality Control: Concurrently test a reference quality control strain with a known MIC range for this compound (e.g., E. coli ATCC 25922). The results for the QC strain must fall within the established acceptable range for the test to be valid.
Visualizations
This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow for Agar Dilution Method
Caption: Agar dilution method workflow.
Quality Control
Adherence to a rigorous quality control program is essential for obtaining accurate and reproducible results.
Table 3: Quality Control Parameters
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | This compound | 0.12 - 0.5 | [5] |
It is recommended to perform quality control testing with each new batch of media and with each set of susceptibility tests. The MIC values for the quality control strains should fall within the established ranges. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the test should be repeated after troubleshooting potential sources of error.
Conclusion
The agar dilution method is a reliable and reproducible reference method for determining the in vitro efficacy of this compound against Gram-negative bacteria. The data and protocols presented in these application notes provide a framework for researchers to conduct standardized susceptibility testing. Adherence to these guidelines will ensure the generation of high-quality data crucial for the development and clinical application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. The In Vitro Activity of this compound: a Comparison with Other Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound Against Multiresistant Nosocomial Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Note: Quantification of Tigemonam using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigemonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1] As with many antimicrobial agents, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the determination of this compound in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from established protocols for structurally similar monobactam antibiotics and is intended to provide a robust starting point for method development and validation.[2]
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Dibasic ammonium phosphate (NH₄)₂HPO₄
-
Tetrabutylammonium hydrogen sulfate
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax Rx, C-18, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution containing 40 mM dibasic ammonium phosphate and 6 mM tetrabutylammonium hydrogen sulfate in HPLC grade water.[2] Mix 830 mL of this aqueous solution with 170 mL of acetonitrile (83:17 v/v).[2] Adjust the pH of the final mixture to 4.1 with 85% phosphoric acid.[2] Degas the mobile phase by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: 83:17 (v/v) mixture of 40 mM dibasic ammonium phosphate with 6 mM tetrabutylammonium hydrogen sulfate and acetonitrile, pH 4.1[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm[2]
-
Run Time: Approximately 15 minutes
5. Sample Preparation
-
Plasma Samples: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[2] Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 65°C.[2] Reconstitute the residue in 500 µL of the mobile phase.[2]
-
Formulation Samples (e.g., powders for injection): Reconstitute the formulation as per the product instructions. Dilute an appropriate volume of the reconstituted solution with the mobile phase to fall within the calibration curve range.
6. Analysis
Inject the prepared standards and samples into the HPLC system. Record the peak areas and retention times.
Data Presentation
The quantitative data for the HPLC method should be summarized for clear interpretation and comparison.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | 83:17 (v/v) Buffered Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | ~9.0 minutes[2] |
Table 2: Method Validation Summary (Expected Performance)
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Lower Limit of Quantification | 0.1 µg/mL[2] |
| Precision (%RSD) | < 7.0%[2] |
| Accuracy (% Recovery) | 90-110%[2] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the this compound quantification process.
References
Application Notes and Protocols for Tigemonam Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigemonam is a monobactam antibiotic with targeted activity against Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and drug development research. These application notes provide detailed protocols for quality control (QC) and susceptibility testing of this compound.
Quality Control Strains
The recommended quality control strain for this compound susceptibility testing is:
-
Escherichia coli ATCC® 25922™
This strain is utilized to monitor the accuracy and precision of the susceptibility testing methods.
Data Presentation
The following table summarizes the available quality control range for this compound using the broth microdilution method.
| Quality Control Strain | Antimicrobial Agent | Method | Quality Control Range (µg/mL) | Citation |
| Escherichia coli ATCC® 25922™ | This compound | Broth Microdilution | 0.13 - 0.5 | [1][2] |
Note: The provided quality control range is based on historical data. Users should be aware that this compound is not included in the current CLSI M100 or EUCAST breakpoint tables, and therefore, more recent, officially established QC ranges are not available.
Experimental Protocols
Broth Microdilution Method
This protocol is adapted from standardized broth microdilution procedures.
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the QC strain (E. coli ATCC® 25922™). b. Touch the top of each colony with a sterile loop or needle. c. Transfer the growth to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). d. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours). e. Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension will contain approximately 1-2 x 10⁸ CFU/mL. f. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Procedure: a. Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). b. Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate. c. Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only). d. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
3. Interpretation of Results: a. Following incubation, examine the microtiter plates for bacterial growth. b. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. c. The MIC of the QC strain should fall within the established acceptable range (0.13 - 0.5 µg/mL).[1][2]
Disk Diffusion Method
While specific CLSI or EUCAST standardized disk diffusion quality control ranges for this compound are not currently available, the following general procedure can be adapted. A specific disk content for this compound is not officially defined in recent standards.
1. Inoculum Preparation: a. Prepare the inoculum as described in the Broth Microdilution protocol (steps 1a-1e).
2. Procedure: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum. b. Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. d. Aseptically apply the this compound antimicrobial disk to the surface of the agar. e. Incubate the plates in an inverted position in ambient air at 35°C ± 2°C for 16-20 hours.
3. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter. b. As there are no current official zone diameter ranges for this compound, laboratories would need to establish their own internal quality control limits based on validation studies.
Mechanism of Action and Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for antimicrobial susceptibility testing.
References
Troubleshooting & Optimization
Overcoming Tigemonam inoculum effect in susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inoculum effect observed during Tigemonam susceptibility testing.
Troubleshooting Guide
Issue: Elevated or Inconsistent this compound MIC Values
Researchers may encounter Minimum Inhibitory Concentration (MIC) values for this compound that are higher than expected or vary between experiments. This is often attributable to the "inoculum effect," a phenomenon where the MIC of a β-lactam antibiotic increases with a higher initial bacterial inoculum.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High Initial Inoculum | Strictly adhere to the standardized inoculum preparation protocol. Verify the final inoculum concentration using colony counts. For broth microdilution, the standard inoculum is typically 5 x 10^5 CFU/mL. |
| β-Lactamase Production by Test Isolate | The primary mechanism of the inoculum effect for β-lactam antibiotics is enzymatic degradation by β-lactamases. Although this compound is stable against many common β-lactamases, high levels of certain enzymes may still lead to an inoculum effect.[1] Consider testing for the presence of β-lactamases in the isolate. |
| Inaccurate Inoculum Preparation | Ensure the McFarland standard is properly calibrated and vortexed before use. The bacterial suspension should be used within 15 minutes of preparation to maintain the correct density. |
| Variability in Testing Method | Ensure consistent methodology across all experiments. Broth microdilution is a common method for this compound susceptibility testing.[2][3][4] |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the this compound inoculum effect?
A1: The this compound inoculum effect is the observation of a significant increase in the Minimum Inhibitory Concentration (MIC) when a higher density of bacteria is used for susceptibility testing.[2][3][4] For some bacterial isolates, increasing the inoculum from a standard concentration (e.g., 5 x 10^5 CFU/mL) to a higher concentration (e.g., 1 x 10^7 CFU/mL) can result in a more than fourfold increase in the MIC.[2][3][4] However, some studies have reported a minimal inoculum effect at lower inoculum ranges (10^2 to 10^6 CFU/spot).
Q2: What causes the inoculum effect with this compound?
A2: The primary cause of the inoculum effect for β-lactam antibiotics, including the monobactam this compound, is the production of β-lactamase enzymes by the bacteria.[1] These enzymes can degrade the antibiotic, and at a higher bacterial density, the concentration of these enzymes can be sufficient to overcome the antibiotic's stability. This compound is known to be highly resistant to hydrolysis by many common β-lactamases.[1][2][3][4] Therefore, a significant inoculum effect may be observed with bacterial strains that produce high levels of certain β-lactamases that can still impact this compound.
Q3: How can I minimize the inoculum effect in my experiments?
A3: To minimize the inoculum effect, it is crucial to standardize your susceptibility testing protocol. This includes:
-
Accurate Inoculum Preparation: Use a calibrated McFarland standard to prepare your bacterial suspension to the recommended density (typically 0.5 McFarland).
-
Standardized Inoculum Concentration: For broth microdilution, the final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.
-
Timeliness: Use the prepared inoculum within 15 minutes to prevent changes in bacterial density.
-
Quality Control: Regularly perform quality control testing with reference strains, such as Escherichia coli ATCC 25922, for which the proposed MIC quality-control range for this compound is 0.13 to 0.5 µg/ml.[2]
Q4: Is there a standard protocol for this compound susceptibility testing?
A4: While a specific, universally mandated protocol solely for this compound may not be available, standard antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed. The broth microdilution method has been commonly used for this compound.[2][3][4]
Experimental Protocols
Broth Microdilution MIC Testing for this compound
This protocol is a general guideline based on standard antimicrobial susceptibility testing procedures.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at -20°C or below.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. MIC Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Include a growth control well containing no antibiotic.
4. Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow for MIC Determination
Quantitative Data Summary
The following table summarizes the observed inoculum effect on this compound MICs from published studies.
| Initial Inoculum (CFU/mL) | Final Inoculum (CFU/mL) | Fold Increase in MIC | Percentage of Isolates Affected | Reference |
| 5 x 10^5 | 1 x 10^7 | > 4-fold | 23% (3 of 13) | [2][3][4] |
| 10^3 - 10^5 | - | Little effect | Not specified | |
| - | ≥ 10^7 | 3 to 8-fold | Not specified |
Note: The conflicting reports on the extent of the inoculum effect highlight the importance of strict adherence to a standardized inoculum concentration in susceptibility testing to ensure reproducible results.
References
- 1. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tigemonam Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigemonam in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monobactam antibiotic with potent activity against Gram-negative aerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2]
Q2: What is the spectrum of activity of this compound?
This compound is highly effective against a wide range of Gram-negative bacteria, including Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus species. It has limited activity against Gram-positive bacteria and anaerobic bacteria.
Q3: What is the recommended route of administration for this compound in in vivo studies?
This compound is designed for oral administration and has been shown to be well-absorbed in animal models.[3][4]
Q4: How does the efficacy of this compound compare to other orally administered antibiotics?
In various studies, orally administered this compound has demonstrated superior efficacy compared to antibiotics like amoxicillin, cephalexin, and cefaclor, particularly against infections caused by beta-lactamase-producing organisms.[3][4]
Q5: Are there any known pharmacokinetic parameters for this compound in common animal models?
Q6: What is a reasonable starting dose for this compound in a murine infection model?
Based on published efficacy data, median effective doses (ED50) in murine systemic infection models for various Gram-negative bacteria range from 0.2 mg/kg to 3.9 mg/kg. For a Klebsiella pneumoniae lung infection model in rats, the ED50 was reported to be 46 mg/kg.[3][4] The optimal starting dose will depend on the specific pathogen, infection model, and animal strain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Suboptimal Dosage: The administered dose may be too low for the specific pathogen or infection severity. - Poor Oral Bioavailability: Issues with formulation or animal gavage technique may lead to poor absorption. - Resistant Bacterial Strain: The bacterial strain used may have intrinsic or acquired resistance to this compound. - Inappropriate Animal Model: The chosen infection model may not be suitable for evaluating the efficacy of this compound. | - Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal effective dose. - Verify Gavage Technique: Ensure proper oral gavage technique to maximize drug delivery. Consider reformulating the drug if absorption issues are suspected. - Confirm Susceptibility: Perform in vitro susceptibility testing (e.g., MIC determination) of the bacterial strain against this compound. - Model Validation: Review literature to ensure the chosen animal model is appropriate for the type of infection being studied. |
| High Variability in Results | - Inconsistent Dosing: Variations in the administered dose between animals. - Differences in Animal Health: Underlying health issues in some animals can affect drug metabolism and immune response. - Variable Infection Inoculum: Inconsistent bacterial load administered to each animal. | - Accurate Dosing: Calibrate equipment and ensure precise administration of the calculated dose for each animal. - Animal Health Monitoring: Closely monitor the health of all animals before and during the experiment. - Standardize Inoculum: Carefully prepare and quantify the bacterial inoculum to ensure consistency across all animals. |
| Adverse Effects or Toxicity | - High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose. - Off-Target Effects: Although not well-documented for this compound, high concentrations of any drug can lead to unforeseen side effects. | - Dose De-escalation: Reduce the dosage to a lower, potentially non-toxic level that still maintains efficacy. - Monitor for Clinical Signs: Observe animals closely for any signs of distress or toxicity (e.g., weight loss, lethargy, changes in behavior). - Consult Toxicological Data (Surrogate): While specific toxicology data for this compound is limited, data from related compounds like Aztreonam can provide some guidance. For example, a study in neonatal rats showed no ototoxic effects of Aztreonam at daily subcutaneous doses up to 2400 mg/kg.[6] However, direct extrapolation is not recommended. |
| Difficulty Extrapolating Doses Between Species | - Allometric Scaling Differences: Physiological and metabolic differences between species lead to variations in drug pharmacokinetics and pharmacodynamics. | - Apply Allometric Scaling Principles: Use established principles of interspecies allometric scaling to estimate an equivalent dose in a different species. This typically involves relating pharmacokinetic parameters to body weight.[7][8] - Conduct Pilot Studies: Perform pilot studies in the new species to determine pharmacokinetic and efficacy parameters before conducting large-scale experiments. |
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in a Murine Systemic Infection Model
| Bacterial Strain | Median Effective Dose (ED₅₀) (mg/kg) |
| Escherichia coli SC 8294 | 1.4 |
| E. coli SC 12199 | 1.5 |
| Salmonella schottmuelleri SC 3850 | 0.7 |
| Proteus mirabilis SC 9575 | 0.3 |
| Providencia rettgeri SC 8217 | 0.2 |
| Klebsiella pneumoniae SC 12216 | 0.9 |
| Serratia marcescens SC 9782 | 0.5 |
| Enterobacter cloacae SC 11078 | 3.9 |
| Haemophilus influenzae SC 10556 | 1.8 |
Table 2: In Vivo Efficacy of Orally Administered this compound in a Rat Lung Infection Model
| Bacterial Strain | Median Effective Dose (ED₅₀) (mg/kg) |
| Klebsiella pneumoniae | 46 |
Table 3: Surrogate Pharmacokinetic and Toxicity Data from Aztreonam (a related monobactam)
Disclaimer: This data is for the related compound Aztreonam and should be used for informational purposes only. It is not directly transferable to this compound.
| Parameter | Species | Value | Route of Administration |
| Apparent Elimination Half-life | Dog | 0.7 h | Intravenous |
| No Observed Adverse Effect Level (NOAEL) - Ototoxicity | Neonatal Rat | 2400 mg/kg/day | Subcutaneous |
Experimental Protocols
Key Experiment 1: Murine Systemic Infection Model for Efficacy Testing
Objective: To determine the in vivo efficacy (ED₅₀) of this compound against a systemic bacterial infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., Swiss Webster, 18-22 g)
-
This compound (appropriate formulation for oral gavage)
-
Vehicle control (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gram-negative bacterial strain of interest
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)
-
Gastric mucin (5% w/v in sterile saline)
-
Sterile syringes and oral gavage needles
-
Standard laboratory equipment for bacterial culture and enumeration
Methodology:
-
Bacterial Culture Preparation: Culture the bacterial strain to mid-logarithmic phase in the appropriate broth. Wash the bacterial cells with sterile saline and resuspend in saline to the desired concentration (CFU/mL).
-
Infection: Challenge mice via intraperitoneal (IP) injection with the bacterial suspension mixed with an equal volume of 5% gastric mucin. The final inoculum should be sufficient to cause mortality in untreated control animals within a specified timeframe (e.g., 24-48 hours).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control orally via gavage. Use a range of doses to determine the ED₅₀.
-
Observation: Monitor the animals for a set period (e.g., 7 days) and record mortality.
-
Data Analysis: Calculate the ED₅₀ using a suitable statistical method (e.g., probit analysis).
Key Experiment 2: Rat Lung Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in a rat model of pneumonia.
Materials:
-
Specific pathogen-free rats (e.g., Sprague-Dawley, 150-200 g)
-
This compound (appropriate formulation for oral gavage)
-
Vehicle control
-
Klebsiella pneumoniae or other relevant respiratory pathogen
-
Anesthetic (e.g., isoflurane)
-
Intratracheal intubation equipment
-
Standard laboratory equipment for bacterial culture and enumeration
Methodology:
-
Bacterial Culture Preparation: Prepare the bacterial inoculum as described for the murine systemic infection model.
-
Infection: Anesthetize the rats. Intratracheally instill a defined volume of the bacterial suspension into the lungs.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control orally via gavage.
-
Endpoint Assessment: At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the animals. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/g of lung tissue).
-
Data Analysis: Compare the bacterial loads in the lungs of treated animals to those of the control group to determine the efficacy of this compound.
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Mechanism of action of this compound.
Caption: Relationship between this compound dose, efficacy, and toxicity.
References
- 1. Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of aztreonam. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Disposition of [14C]aztreonam in rats, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ototoxicity of subcutaneously administered aztreonam in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interspecies Allometric Scaling of Antimalarial Drugs and Potential Application to Pediatric Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aplanalytics.com [aplanalytics.com]
Technical Support Center: Tigemonam In Vitro Activity & Growth Medium Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of growth medium on the in vitro activity of Tigemonam.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of different growth media on the in vitro activity of this compound?
A1: Published research consistently indicates that the choice of growth medium has a minimal effect on the in vitro activity of this compound.[1] Standard susceptibility testing media, such as Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), are appropriate for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible organisms.[2]
Q2: I am observing variability in this compound MIC values between different batches of Mueller-Hinton Broth. What could be the cause?
A2: While the medium's composition generally has little impact on this compound, significant batch-to-batch variation in Mueller-Hinton Broth could be a contributing factor. For other antibiotics, inconsistencies in MICs have been linked to the age of the medium (due to dissolved oxygen affecting drug stability) and variations in cation concentrations.[3][4] However, a more probable cause for variability with this compound is the inoculum size. A significant inoculum effect, leading to a fourfold or greater increase in MICs, has been observed for some isolates when tested with higher bacterial concentrations.[5][6]
Q3: Does the presence of serum in the growth medium affect this compound's potency?
A3: The presence of human serum has been shown to have only a modest effect on the activity of this compound.[7] The reported protein binding of this compound in human serum is approximately 62.5%.[7] This suggests that while a slight decrease in potency might be observed in serum-supplemented media, the effect is not substantial.
Q4: My MIC results for this compound against Enterobacter cloacae are higher than expected. Is the growth medium responsible?
A4: This is unlikely to be an issue with the growth medium. This compound is stable against many common plasmid-mediated and chromosomal beta-lactamases.[1][8] However, certain bacterial resistance mechanisms can impact its activity. For instance, some strains of Enterobacter cloacae and Citrobacter freundii that are resistant to other cephalosporins and aztreonam, particularly those with derepressed Class I chromosomal beta-lactamases, may also show resistance to this compound.[1][8]
Q5: What is the recommended standard procedure for testing this compound susceptibility?
A5: The recommended method is broth microdilution or agar dilution, following guidelines from a standards body like the Clinical and Laboratory Standards Institute (CLSI).[2][5] These protocols utilize Mueller-Hinton medium and specify crucial parameters such as inoculum density, incubation conditions, and quality control measures to ensure reproducibility.
Troubleshooting Inconsistent this compound MIC Results
If you are encountering unexpected or inconsistent MIC results, the following decision tree can help diagnose the potential issue.
Caption: Troubleshooting decision tree for inconsistent this compound MIC results.
Data Summary
Table 1: In Vitro Activity of this compound Against Key Gram-Negative Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for this compound against various Gram-negative pathogens, as determined using standard agar or broth dilution methods.
| Organism | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≤ 0.25 | [1][9] |
| Klebsiella spp. | ≤ 0.25 | [1][9] |
| Enterobacter spp. | 16 | [9] |
| Citrobacter spp. | 4 | [9] |
| Proteus spp. | ≤ 0.25 | [1][9] |
| Salmonella spp. | ≤ 0.25 | [9][10] |
| Haemophilus influenzae | 0.5 | [7][9] |
| Neisseria gonorrhoeae | 0.06 | [7] |
| Pseudomonas aeruginosa | > 128 (Resistant) | [7][9] |
Table 2: Effect of Serum on this compound Activity
| Parameter | Value / Observation | Reference |
| Protein Binding (Human Serum) | 62.5% | [7] |
| Effect on In Vitro Activity | Modest | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Standard experimental workflow for MIC determination by broth microdilution.
Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions or CLSI guidelines. Dispense into a 96-well microtiter plate.
-
Drug Dilution: Create a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB directly in the microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an overnight agar plate. Suspend in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include a positive control well (inoculum in broth, no drug) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination. A quality control strain (e.g., E. coli ATCC 25922) with a known this compound MIC range should also be tested.[5][6]
-
Incubation: Cover the plate and incubate at 35-37°C for 16 to 20 hours in ambient air.
-
Result Interpretation: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmmedia.in [tmmedia.in]
- 3. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro activity of this compound: a comparison with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in-vitro activity of this compound, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Tigemonam Antimicrobial Susceptibility Testing: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Tigemonam Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered monobactam antibiotic, which is a class of β-lactam antibiotics.[1][2] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[3][4] It achieves this by binding to penicillin-binding proteins (PBPs), which disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall.[3] This ultimately leads to bacterial cell lysis and death.[3] this compound is particularly effective against Gram-negative bacteria and is stable against many beta-lactamase enzymes.[3][5]
.
This compound's Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis.
Troubleshooting Inconsistent Results
Q2: My this compound MIC results are inconsistent across replicates. What are the potential causes?
Inconsistent MIC results can stem from several experimental variables. Potential causes include:
-
Inoculum Preparation: Errors in standardizing the inoculum to the correct density (e.g., 0.5 McFarland standard) can lead to significant variability.
-
Homogeneity of the Antimicrobial Substance: The antimicrobial substance may not be well-homogenized during the dilution process, leading to differing concentrations across wells.[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or when inoculating the microplates.
-
Media Variability: Lot-to-lot variation in growth media can affect results.[7] The age and storage conditions of the media can also play a role, as older broth may contain more dissolved oxygen that can inactivate the drug.[8]
-
Incubation Conditions: Fluctuations in incubation temperature or time can impact bacterial growth rates and, consequently, MIC readings.
.
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MICs.
Q3: How significantly does inoculum size impact this compound MIC results?
The inoculum size can have a notable effect on this compound MIC values. While minor increases from 10³ to 10⁵ colony-forming units (CFU) may have little effect, a significant increase to 10⁷ CFU or more can raise the MIC and MBC (Minimum Bactericidal Concentration) by three to eight times.[9][10] This phenomenon, known as the "inoculum effect," is a crucial factor to control for consistent results.[11][12]
| Inoculum Size (CFU/mL) | Effect on this compound MIC |
| 10³ to 10⁵ | Little to no effect on MIC and MBC[9][10] |
| > 1 x 10⁷ | 3 to 8-fold increase in MIC and MBC[9][10] |
| 5 x 10⁵ vs 1 x 10⁷ | Significant (>4-fold) increase in MIC for some isolates[11] |
Q4: Can the choice of growth medium affect the MIC of this compound?
Yes, the growth medium can influence MIC results, although some studies suggest the effect on this compound is minimal.[13] However, for other antibiotics like tigecycline, variations between manufacturers of Mueller-Hinton agar and broth have been shown to alter MIC outcomes.[7] For best results, it is recommended to use freshly prepared media, as aged broth can lead to increased MIC values, possibly due to drug inactivation by dissolved oxygen.[8] One study noted that this compound MIC and MBC values were slightly lower in a Mueller-Hinton base.[9]
Quality Control and Protocols
Q5: What are the recommended quality control (QC) strains and expected MIC ranges for this compound susceptibility testing?
Using standard reference strains is essential for a robust quality control program.[14] For this compound, Escherichia coli ATCC 25922 is the recommended QC strain that provides on-scale results.[11]
| Quality Control Strain | Proposed this compound MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.13 - 0.5[11] |
Q6: What is a standard protocol for determining this compound MIC using the broth microdilution method?
The broth microdilution method is a standard procedure for determining MIC values. The following is a generalized protocol based on established antimicrobial susceptibility testing standards.
.
Broth Microdilution Experimental Workflow
Caption: A standard workflow for broth microdilution MIC testing.
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension so that after inoculation, each well in the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test a QC strain (e.g., E. coli ATCC 25922) to validate the experiment. The resulting MIC for the QC strain should fall within the established acceptable range.[11][14]
This compound MIC Values for Various Organisms
This compound shows potent activity against many Gram-negative bacteria.[15] The following table summarizes the MIC₉₀ (the concentration required to inhibit 90% of isolates) for several bacterial groups.
| Bacterial Species/Group | MIC₉₀ (mg/L) |
| Escherichia coli, Klebsiella spp., Proteus spp. | ≤ 0.25[15] |
| Providencia spp., Morganella spp. | ≤ 0.06[9] |
| Enterobacter spp. | 1.0 - 16[9][15] |
| Citrobacter spp. | 4.0[15] |
| Haemophilus spp., Neisseria spp. | ≤ 0.25[13] |
| Pseudomonas aeruginosa | Resistant[15] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Monobactam - Wikipedia [en.wikipedia.org]
- 5. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of media and testing methodology on susceptibility to tigecycline of Enterobacteriaceae with reported high tigecycline MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. In Vitro Studies of this compound: a Comparison of the Minimum Inhibitory and Minimum Bactericidal Concentrations (MIC vs MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro studies of this compound: a comparison of the minimum inhibitory and minimum bactericidal concentrations (MIC vs MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcsmc.org [gcsmc.org]
- 15. medchemexpress.com [medchemexpress.com]
Stability of Tigemonam in different laboratory storage conditions
This technical support center provides guidance on the stability of Tigemonam under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental procedures.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, some recommendations and data presented are based on studies of other monobactam antibiotics, such as aztreonam, and general principles of β-lactam chemistry. It is crucial to validate storage conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8°C) for long-term storage. For specific manufacturer recommendations, always refer to the product's certificate of analysis.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How stable is this compound in aqueous solution?
A3: The stability of this compound in aqueous solution is dependent on the storage temperature and pH. Based on data from other monobactams like aztreonam, it is recommended to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be kept refrigerated (2-8°C) and used within 24-48 hours. For longer-term storage, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH for this compound solutions?
A4: The optimal pH for the stability of many β-lactam antibiotics is slightly acidic, typically between pH 4.5 and 6.5. Alkaline conditions can lead to rapid hydrolysis of the β-lactam ring, inactivating the antibiotic.
Q5: Are there any known incompatibilities for this compound in solution?
A5: Specific incompatibility studies for this compound are not widely published. However, as a general precaution, avoid mixing this compound with other drugs or compounds unless compatibility has been established. Admixtures with other antibiotics, especially those that may alter the pH of the solution, could affect its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in in vitro assays. | Degradation of this compound due to improper storage of stock solutions. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C and use a fresh aliquot for each experiment. Verify the pH of the final assay medium. |
| Inactivation by β-lactamases produced by the test organism. | This compound is generally stable to many common β-lactamases.[1][2] However, if resistance is observed, consider the possibility of a novel or high-level β-lactamase production. | |
| Precipitation observed in this compound solution. | Poor solubility in the chosen solvent or buffer. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| pH of the solution is outside the optimal range. | Adjust the pH of the buffer to be within the recommended stability range (slightly acidic). | |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. | Standardize the protocol for solution preparation, including solvent, pH, and storage conditions. |
| Degradation of the compound during the experiment. | Minimize the time the drug is kept at suboptimal conditions (e.g., 37°C in culture medium). Consider the stability half-life in the specific experimental medium. |
Data on Monobactam Stability (Aztreonam as a surrogate)
The following tables summarize stability data for aztreonam, which can be used as a conservative estimate for this compound in the absence of specific data.
Table 1: Stability of Aztreonam in Intravenous Infusion Solutions
| Concentration & Solvent | Storage Condition | Stability Duration | Reference |
| ≤ 2% w/v in 0.9% NaCl or 5% Dextrose | Room Temperature (15-30°C) | Up to 48 hours | [3] |
| ≤ 2% w/v in 0.9% NaCl or 5% Dextrose | Refrigerated (2-8°C) | Up to 7 days | [3] |
| 125 mg/mL in 0.9% NaCl or 5% Dextrose | Room Temperature (20-25°C) | Up to 24 hours | [4][5] |
| 60 mg/mL | Refrigerated (5°C) | At least 8 days | |
| 60 mg/mL | Frozen (-20°C) | Up to 6 months |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of the intact drug over time.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a buffer at a slightly acidic pH).
-
Dilute the stock solution to the desired final concentration in the test solutions (e.g., different buffers, pH values, or media).
2. Storage Conditions:
-
Aliquot the working solutions into appropriate containers (e.g., glass vials).
-
Store the aliquots under various conditions to be tested (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and elevated temperature such as 40°C).
-
Protect solutions from light if photostability is also being assessed.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.
-
Analyze the samples immediately using a validated stability-indicating HPLC method.
-
The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of freshly prepared solutions.
4. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The stability is often defined as the time at which the concentration of the active drug has decreased to 90% of its initial concentration (t90).
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.
1. Forced Degradation Studies:
-
Subject this compound to stress conditions to generate degradation products. This typically includes:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: e.g., heating the solid drug at 105°C for 24 hours.
-
Photodegradation: e.g., exposing the solution to UV light.
-
2. HPLC Method Development:
-
Use the stressed samples to develop an HPLC method that resolves the peak of intact this compound from all degradation product peaks.
-
Typical HPLC parameters for β-lactam antibiotics involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: General degradation pathway of monobactams via hydrolysis.
References
- 1. Development of validated stability-indicating assay methods--critical review. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Persulfate-based photodegradation of a beta-lactam antibiotic amoxicillin in various water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tigemonam Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tigemonam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound in aqueous solutions during your experiments.
Disclaimer: Specific degradation pathways and quantitative stability data for this compound in aqueous solutions are not extensively available in public literature. The information provided here is largely based on the known stability of similar monobactam antibiotics, such as Aztreonam, and general principles of β-lactam antibiotic chemistry. It is intended to serve as a practical guide for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over a short period. What is the likely cause?
A1: The most probable cause of potency loss in this compound aqueous solutions is the hydrolytic degradation of its core β-lactam ring. Like other β-lactam antibiotics, the four-membered ring in this compound is susceptible to cleavage by water, a reaction that can be accelerated by pH, temperature, and the presence of certain ions.
Q2: At what pH is this compound expected to be most stable?
A2: While specific data for this compound is limited, studies on the similar monobactam antibiotic Aztreonam show maximum stability in a slightly acidic to neutral pH range. For Aztreonam, the minimum degradation rate is observed between pH 5.4 and 6.1.[1] It is advisable to maintain the pH of your this compound solution within this range to minimize hydrolytic degradation. Basic conditions should be strictly avoided as hydroxide ions are highly reactive towards the β-lactam ring.[1]
Q3: Can I use any buffer to control the pH of my this compound solution?
A3: While pH control is crucial, the choice of buffer is also important. Some buffer systems can catalyze the degradation of β-lactam antibiotics. Studies on Aztreonam have shown a weak catalytic effect from citrate, acetate, phosphate, borate, and carbonate buffers.[1] It is recommended to use a buffer system that has been validated for its compatibility with β-lactam antibiotics. Citrate and phosphate buffers are commonly used, but their catalytic effects should be considered, especially for long-term storage.
Q4: How does temperature affect the stability of this compound in solution?
A4: Temperature is a critical factor in the degradation of this compound. As with most chemical reactions, the rate of hydrolysis of the β-lactam ring increases with temperature. For sensitive experiments or when storing solutions, it is crucial to maintain low temperatures. For instance, Aztreonam solutions are significantly more stable when refrigerated (5°C) or frozen (-20°C) compared to room temperature.[2] A study on Aztreonam showed a 3.6% decrease in concentration after 24 hours at 37°C.[2]
Q5: Are there any specific excipients or stabilizers I can add to my this compound solution?
A5: There is limited public information on specific stabilizers for this compound. However, for other β-lactam antibiotics, strategies to enhance stability often involve the use of co-solvents, antioxidants (if oxidation is a concern), and chelating agents to sequester metal ions that can catalyze degradation. For any new excipient, it is essential to conduct compatibility and stability studies to ensure it does not accelerate the degradation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution | Hydrolysis of the β-lactam ring due to suboptimal pH. | Measure the pH of your solution. Adjust to a range of pH 5.5 - 6.5 using a suitable buffer (e.g., citrate or phosphate). |
| Precipitation or cloudiness in the solution | Poor solubility or degradation product formation. | Ensure the concentration of this compound is within its solubility limit in the chosen solvent. If precipitation occurs over time, it may be due to the formation of insoluble degradation products. Analyze the precipitate to confirm. |
| Discoloration of the solution | Degradation of the molecule, potentially through oxidative pathways or formation of chromophoric degradation products. | Protect the solution from light. Consider purging the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results in bioassays | Inconsistent stability of the this compound stock or working solutions. | Prepare fresh solutions for each experiment. If solutions need to be stored, store them at 2-8°C for short-term use (up to 48 hours) or at -20°C for longer periods. Always verify the concentration before use with a validated analytical method like HPLC. |
Quantitative Data Summary
Since direct quantitative data for this compound is scarce, the following table summarizes stability data for the structurally related monobactam, Aztreonam, which can serve as a useful reference.
| Parameter | Condition | Observation for Aztreonam | Reference |
| pH of Minimum Degradation | Aqueous buffer solutions | pH 5.38 - 6.13 | [1] |
| Stability at Room Temperature | 125 mg/mL in 5% Dextrose or 0.9% Saline | Stable for 24 hours | [3] |
| Refrigerated Stability | 60 mg/mL in portable pump reservoir | Stable for at least 8 days at 5°C | [2] |
| Frozen Stability | 60 mg/mL in portable pump reservoir | No significant decrease in concentration after 6 months at -20°C | [2] |
| Stability at 37°C | 60 mg/mL in portable pump reservoir | 3.6% decrease in concentration after 24 hours | [2] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Aqueous Solution
-
Materials:
-
This compound powder
-
Sterile water for injection or HPLC-grade water
-
0.1 M Citric acid solution
-
0.1 M Sodium citrate solution
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile water in a volumetric flask.
-
Prepare a citrate buffer solution at the target pH (e.g., pH 6.0) by mixing the 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
Add the buffer to the this compound solution and bring it to the final desired volume with sterile water.
-
Gently mix the solution until all the powder is dissolved.
-
Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute acid or base.
-
Store the solution protected from light at the appropriate temperature (2-8°C for short-term, -20°C for long-term).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
-
Objective: To determine the concentration of this compound in an aqueous solution over time to assess its stability.
-
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.0). The gradient will need to be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a spectrophotometric scan should be performed).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the stability samples.
-
Sample Preparation: Prepare the this compound solution for the stability study as described in Protocol 1.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample solution.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the stability samples at each time point.
-
Data Analysis: Quantify the peak area of this compound in the chromatograms of the stability samples. Use the calibration curve to determine the concentration of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Visualizations
Caption: Factors influencing the hydrolytic degradation of this compound.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: A decision tree for troubleshooting this compound degradation issues.
References
- 1. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. 3PC-006 Physicochemical stability of aztreonam in polypropylene syringes at high concentration for intensive care units | European Journal of Hospital Pharmacy [ejhp.bmj.com]
Validation & Comparative
Tigemonam vs. Aztreonam: A Comparative In Vitro Analysis
A deep dive into the in vitro activity of two monobactam antibiotics, tigemonam and aztreonam, reveals distinct profiles in their efficacy against key Gram-negative pathogens. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and aztreonam belong to the monobactam class of β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[1][2] Their primary mechanism of action involves binding to penicillin-binding proteins (PBPs), specifically PBP3 in Gram-negative bacteria, which disrupts peptidoglycan cross-linking and leads to bacterial cell lysis.[3][4][5] A key advantage of monobactams is their stability against many β-lactamase enzymes, rendering them effective against numerous β-lactamase-producing bacteria.[1][6]
In Vitro Activity: A Head-to-Head Comparison
The in vitro antimicrobial spectrum of this compound is largely similar to that of aztreonam, with a potent and specific activity against a wide range of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae.[7][8][9] However, crucial differences exist in their activity profiles.
Aztreonam generally exhibits greater potency against Pseudomonas aeruginosa and Pseudomonas spp.[8][9][10] Conversely, this compound has demonstrated some activity against certain streptococci, a group of Gram-positive bacteria against which aztreonam is largely ineffective.[8][11] Neither antibiotic shows significant activity against anaerobic bacteria.[7][12]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and aztreonam against various clinically relevant bacterial species, providing a quantitative comparison of their in vitro potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key indicator of an antibiotic's efficacy.
| Bacterial Species | This compound MIC90 (mg/L) | Aztreonam MIC90 (mg/L) |
| Escherichia coli | ≤0.25[13][14] | ≤1.6 |
| Klebsiella pneumoniae | ≤0.25[13][14] | ≤1.6[12] |
| Klebsiella spp. | ≤0.25 | - |
| Proteus spp. | ≤0.25[9] | - |
| Enterobacter cloacae | 16[9] | - |
| Citrobacter spp. | 4[9] | - |
| Salmonella spp. | ≤0.25[9] | - |
| Haemophilus influenzae | 0.5[13][14] | - |
| Neisseria gonorrhoeae | 0.06[13][14] | - |
| Pseudomonas aeruginosa | >128[13][14] | 12-32[12] |
| Staphylococci | >128[13][14] | Inactive[12] |
| Bacteroides sp. | >128[13][14] | Inactive[12] |
Resistance Profile
Both this compound and aztreonam demonstrate stability to hydrolysis by many common plasmid-mediated and chromosomally encoded β-lactamases.[6][7][8] this compound has shown activity against strains producing TEM and OXA-type β-lactamases.[13][14] However, strains that produce extended-spectrum β-lactamases (ESBLs) may exhibit reduced susceptibility to both agents.[2][13][14] Notably, cross-resistance between this compound and aztreonam has been observed.[6]
Experimental Protocols
The in vitro activity data presented is typically determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 colony-forming units [CFU]/mL) is prepared in a cation-adjusted Mueller-Hinton broth.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and aztreonam are prepared in the broth within microtiter plates.
-
Inoculation: Each well of the microtiter plate containing a specific antibiotic concentration is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method:
-
Antibiotic Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antibiotics are prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and applied to the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest antibiotic concentration that prevents the growth of a visible bacterial colony.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining and comparing the in vitro activity of this compound and aztreonam.
References
- 1. google.com [google.com]
- 2. Aztreonam - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. Aztreonam: Uses, Mechanism of action, Dosage and Side effects | Medcrine [medcrine.com]
- 6. In Vitro Activity of this compound Against Multiresistant Nosocomial Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of this compound, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro activity of this compound: a comparison with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The In Vitro Activity of this compound: a Comparison with Other Antimicrobial Agents [pubmed.ncbi.nlm.nih.gov]
Tigemonam: A Comparative Efficacy Analysis Against Oral Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of tigemonam, an oral monobactam, with other commercially available oral beta-lactam antibiotics. The information presented is collated from in vitro and in vivo preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1][2][3] Its efficacy is notably superior to several older oral beta-lactams, especially against beta-lactamase-producing strains.[4][5] this compound's unique monobactam structure confers stability against many common plasmid-mediated and chromosomal beta-lactamases, which are a primary mechanism of resistance to many penicillins and cephalosporins.[1][6]
In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated against various clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative MIC90 data for this compound and other oral beta-lactams against key Gram-negative pathogens.
Comparative MIC90 Data Against Enterobacteriaceae
| Organism | This compound (mg/L) | Cefuroxime (mg/L) | Cephalexin (mg/L) | Amoxicillin/Clavulanate (mg/L) |
| Escherichia coli | ≤0.25[3] | >128 | >128 | 32 |
| Klebsiella pneumoniae | ≤0.25[3] | 8 | >128 | 16 |
| Proteus mirabilis | ≤0.25[3] | 4 | 32 | 8 |
| Enterobacter cloacae | 16[2] | >128 | >128 | >128 |
| Citrobacter freundii | 4[2] | 64 | >128 | 64 |
| Serratia marcescens | ≤1[1] | >128 | >128 | >128 |
Comparative MIC90 Data Against Other Gram-Negative Pathogens
| Organism | This compound (mg/L) | Aztreonam (mg/L) | Cefuroxime (mg/L) | Ofloxacin (mg/L) |
| Haemophilus influenzae | 0.5[3] | 0.12 | 2 | 0.06 |
| Neisseria gonorrhoeae | 0.06[3] | 0.06 | 0.5 | 0.03 |
Note: this compound shows limited activity against Gram-positive bacteria and anaerobic organisms.[1] For instance, the MIC90 for Streptococcus pneumoniae is 16 µg/ml, and for enterococci, it is greater than 64 µg/ml.[1] It is also not effective against Pseudomonas aeruginosa and Acinetobacter spp.[1][2]
In Vivo Efficacy
Preclinical in vivo studies in animal models have demonstrated the effectiveness of orally administered this compound in treating various infections caused by Gram-negative bacteria.
Comparative Efficacy in a Rat Lung Infection Model
| Treatment | Median Effective Dose (ED50) in mg/kg |
| This compound | 46 |
| Cefaclor | 160 |
| Amoxicillin | >200 |
| Infection model with Klebsiella pneumoniae[4][7] |
Efficacy in a Mouse Pyelonephritis Model
Orally administered this compound was shown to be highly effective in treating acute pyelonephritis in mice caused by Escherichia coli and Proteus sp.[4][7]
Experimental Protocols
In Vitro Susceptibility Testing: Agar Dilution Method
The in vitro activity of this compound and comparator agents was determined using the agar dilution method as described by Andrews and Wise (1989).[3][8]
-
Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.
-
Antibiotic Dilution Series: Serial twofold dilutions of each antibiotic were prepared and added to the molten agar to achieve the final desired concentrations.
-
Inoculum Preparation: Bacterial isolates were grown in broth to a turbidity matching a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to apply the bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
In Vivo Efficacy Study: Rat Lung Infection Model
The in vivo efficacy of this compound was evaluated in a rat lung infection model as detailed by Clark et al. (1987).[4]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Infection: A transtracheal inoculation of a clinical isolate of Klebsiella pneumoniae was performed to establish a localized lung infection.
-
Treatment: this compound and comparator oral beta-lactams (cefaclor and amoxicillin) were administered orally at various doses.
-
Outcome Measurement: The median effective dose (ED50) was determined, representing the dose required to protect 50% of the animals from mortality.
Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9]
Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[9] Its stability against beta-lactamases allows it to maintain its activity against many bacteria that are resistant to other beta-lactam antibiotics.[1]
Conclusion
The available data indicate that this compound is a potent oral monobactam with significant in vitro and in vivo efficacy against a wide range of Gram-negative pathogens, particularly Enterobacteriaceae. Its performance is superior to many older oral beta-lactams, especially in the context of beta-lactamase-producing organisms. These findings suggest that this compound could be a valuable agent for the treatment of infections caused by susceptible Gram-negative bacteria. Further clinical research would be necessary to establish its role in clinical practice.
References
- 1. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The In Vitro Activity of this compound: a Comparison with Other Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro activity of this compound, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of this compound, a novel oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro activity of this compound: a comparison with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Synergistic Effect of Tigemonam and Gentamicin Against Enterobacteriaceae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antibacterial activity of tigemonam, a monobactam antibiotic, when combined with the aminoglycoside gentamicin against various species of Enterobacteriaceae. The data presented is compiled from published in-vitro studies to assist researchers and drug development professionals in evaluating the potential of this combination therapy.
Quantitative Data Summary
The synergistic activity of this compound and gentamicin has been demonstrated through in-vitro bactericidal studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of each antibiotic alone against several key members of the Enterobacteriaceae family, as reported by Shah et al. (1989). While this study confirmed synergy using time-kill curve analysis, Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, a standard for quantifying synergy, are not available in the published literature for this specific combination.
| Bacterial Strain | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Escherichia coli | 0.06 | 0.5 |
| Klebsiella pneumoniae | 0.125 | 0.5 |
| Enterobacter cloacae | 32.0 | 0.5 |
| Proteus mirabilis | 0.06 | 4.0 |
| Salmonella enteritidis | 2.0 | 32.0 |
Data extracted from Shah, P. M., Gänger-Farshid, G., Mulert, R., & Stille, W. (1989). Bactericidal activity of this compound, alone and in combination with gentamicin. Journal of chemotherapy (Florence, Italy), 1(Suppl 2), 45–48.[1]
Experimental Protocols
Two primary methods are employed to assess the synergistic effects of antibiotics: the time-kill curve method and the checkerboard assay.
Time-Kill Curve Method (as described by Shah et al., 1989)
This method evaluates the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
-
Bacterial Inoculum Preparation: A starting inoculum of approximately 10⁵ colony-forming units (CFU)/mL is prepared from a logarithmic growth phase culture of the test organism.
-
Antibiotic Concentrations: The antibiotics are tested at concentrations equal to the MIC and sub-inhibitory concentrations (e.g., 0.5 x MIC, 0.25 x MIC).
-
Incubation: The bacterial suspension is incubated with the antibiotics (this compound alone, gentamicin alone, and the combination of this compound and gentamicin) in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C.
-
Sampling and Viable Counts: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic and the combination. Synergy is defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
Checkerboard Assay (Standard Protocol)
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
-
Microtiter Plate Preparation: A 96-well microtiter plate is set up with serial dilutions of this compound along the x-axis and serial dilutions of gentamicin along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Addition: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Gentamicin Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Gentamicin = (MIC of Gentamicin in combination) / (MIC of Gentamicin alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Conceptual Signaling Pathway of Synergy
The synergistic effect of this compound and gentamicin is likely due to their distinct mechanisms of action targeting different essential bacterial processes. This compound, a β-lactam antibiotic, inhibits cell wall synthesis, while gentamicin, an aminoglycoside, inhibits protein synthesis. The disruption of the cell wall by this compound may enhance the uptake of gentamicin, leading to a more potent bactericidal effect.
Caption: Proposed mechanism of synergy between this compound and gentamicin.
Experimental Workflow for Checkerboard Assay
The following diagram illustrates the key steps involved in performing a checkerboard assay to determine the synergistic effect of two antibiotics.
Caption: Workflow of a checkerboard assay for synergy testing.
Logical Relationship for FIC Index Interpretation
The Fractional Inhibitory Concentration (FIC) index provides a clear, quantitative measure to classify the interaction between two antimicrobial agents.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
Tigemonam Demonstrates Potent Efficacy Against Amoxicillin-Resistant Bacterial Strains
A comprehensive analysis of in vitro studies reveals that tigemonam, a monobactam antibiotic, exhibits superior activity against amoxicillin-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
This compound has shown significant promise in overcoming common resistance mechanisms that render amoxicillin and other β-lactam antibiotics ineffective. Its inherent stability in the presence of β-lactamases allows it to maintain potent bactericidal activity against a range of clinically relevant pathogens.
Comparative In Vitro Efficacy: this compound vs. Amoxicillin-Clavulanate
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound compared to amoxicillin-clavulanate against amoxicillin-resistant strains of Enterobacteriaceae and Haemophilus influenzae. The data clearly indicates this compound's enhanced potency.
Table 1: Comparative Activity against Amoxicillin-Resistant Enterobacteriaceae
| Organism (Number of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae (240) | This compound | ≤4.0 | >512 |
| Amoxicillin-Clavulanate | Resistant | Resistant |
Of the 240 multiresistant Enterobacteriaceae strains, 77.4% were resistant to amoxicillin plus clavulanic acid[1]. This compound at a concentration of 4 μg/mL or less inhibited 72.7% of these strains[1].
Table 2: Comparative Activity against Haemophilus influenzae
| Organism | Antibiotic | MIC90 (µg/mL) |
| H. influenzae | This compound | 0.5[2] |
| Enterobacteriaceae (common) | This compound | ≤0.25[2] |
This compound was demonstrated to be more active than amoxicillin-clavulanate against members of the Enterobacteriaceae family[3].
Mechanisms of Action and Resistance
The efficacy of this compound against amoxicillin-resistant strains is rooted in its unique molecular interactions and its resilience to the primary resistance mechanism against penicillins.
Amoxicillin's Mechanism and β-Lactamase Resistance
Amoxicillin, a β-lactam antibiotic, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, many bacteria have acquired resistance through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of amoxicillin, inactivating the antibiotic before it can reach its PBP targets.
This compound's Evasion of Resistance
This compound, as a monobactam, also targets PBPs to inhibit cell wall synthesis. However, its molecular structure makes it highly stable against hydrolysis by common plasmid-mediated β-lactamases like TEM-1 and SHV-1[3]. This stability allows this compound to effectively reach and inhibit PBPs even in bacteria that produce these resistance enzymes.
Experimental Protocols
The in vitro efficacy data presented in this guide was primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized procedure for assessing antimicrobial susceptibility.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microtiter Plates: Sterile 96-well plates are used.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.
- Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in the growth medium to achieve a range of concentrations.
- Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
2. Assay Procedure:
- The wells of the microtiter plate are filled with the serially diluted antimicrobial agent.
- A positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only) are included.
- The standardized bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following workflow illustrates the key steps in the broth microdilution protocol.
Conclusion
References
- 1. In Vitro Activity of this compound Against Multiresistant Nosocomial Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro Activity of this compound: a Comparison with Other Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Tigemonam and Cephalosporins Against Beta-Lactamases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of beta-lactam antibiotics in the presence of beta-lactamases is critical for overcoming antibiotic resistance. This guide provides a comparative overview of the beta-lactamase stability of Tigemonam, a monobactam, and other commonly used cephalosporins, supported by available data and detailed experimental protocols.
This compound, a monobactam antibiotic, has demonstrated notable stability against a variety of beta-lactamases, enzymes that are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[1][2] Its unique monocyclic beta-lactam ring structure confers a degree of resistance to hydrolysis by many of the common plasmid-mediated beta-lactamases that readily inactivate many penicillins and cephalosporins.[3][4] However, its stability can be compromised in the presence of certain extended-spectrum beta-lactamases (ESBLs) and high concentrations of chromosomally-encoded cephalosporinases.
Comparative Beta-Lactamase Stability: this compound vs. Cephalosporins
The following table summarizes the qualitative stability of this compound compared to representative cephalosporins against major classes of beta-lactamases. It is important to note that direct, quantitative comparative studies detailing hydrolysis rates (Vmax or Km values) for this compound alongside a wide range of cephalosporins against a comprehensive panel of beta-lactamases are not extensively available in publicly accessible literature. The information presented is a synthesis of findings from various in vitro studies.
| Beta-Lactamase Class | Common Enzymes | This compound Stability | Comparative Cephalosporin Stability |
| Class A | TEM-1, TEM-2, SHV-1 | Generally Stable[4] | Early Cephalosporins (e.g., Cefaclor, Cephalexin): Susceptible to hydrolysis.[5] Later-generation Cephalosporins (e.g., Cefotaxime, Ceftazidime): More stable, but susceptible to ESBL variants (e.g., TEM-3, SHV-2). |
| Class A (ESBLs) | CTX-M, TEM/SHV variants | Susceptibility can be increased, particularly with high enzyme levels. | Expanded-spectrum Cephalosporins (e.g., Cefotaxime, Ceftriaxone, Ceftazidime): Generally susceptible to hydrolysis, which is a defining characteristic of ESBLs.[3] |
| Class C | AmpC | Susceptible, especially at high enzyme concentrations. | Cephamycins (e.g., Cefoxitin, Cefotetan): Generally stable. Other Cephalosporins: Variable susceptibility; many are hydrolyzed. Cefepime shows some stability.[3] |
| Class D | OXA enzymes | Generally Stable[4] | Variable; some OXA enzymes can hydrolyze cephalosporins. |
| Class B (Metallo-β-lactamases) | NDM, VIM, IMP | Monobactams, including this compound, are generally not hydrolyzed by MBLs. | Penicillins, cephalosporins, and carbapenems are all susceptible to hydrolysis by MBLs. |
Experimental Protocol: Spectrophotometric Beta-Lactamase Hydrolysis Assay
This protocol outlines a common method for determining the stability of a beta-lactam antibiotic against a specific beta-lactamase by monitoring the hydrolysis of the beta-lactam ring. This assay often utilizes a chromogenic substrate, such as nitrocefin, which changes color upon cleavage of its beta-lactam ring.
Objective: To quantitatively measure the rate of hydrolysis of a beta-lactam antibiotic (e.g., this compound or a cephalosporin) by a purified beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme of known concentration.
-
Beta-lactam antibiotic solution of known concentration (e.g., this compound, Cefotaxime).
-
Nitrocefin solution (chromogenic reporter substrate).
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
96-well microtiter plate (UV-transparent).
-
Spectrophotometer capable of reading absorbance at 486 nm.
-
Pipettes and sterile pipette tips.
-
Incubator set to a constant temperature (e.g., 25°C or 37°C).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the beta-lactam antibiotics and nitrocefin in the appropriate buffer.
-
Prepare serial dilutions of the beta-lactamase enzyme in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the beta-lactam antibiotic solution to each well.
-
Add varying concentrations of the purified beta-lactamase enzyme to the wells containing the antibiotic. Include a negative control with no enzyme.
-
To initiate the reaction, add a solution of nitrocefin to each well. The final volume in each well should be consistent.
-
-
Data Collection:
-
Immediately place the microtiter plate in the spectrophotometer.
-
Measure the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each enzyme concentration.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
The rate of hydrolysis of the test antibiotic can be inferred from its ability to compete with nitrocefin for the active site of the enzyme. A lower rate of nitrocefin hydrolysis in the presence of the test antibiotic indicates that the test antibiotic is also a substrate for the enzyme.
-
For a more detailed kinetic analysis, Michaelis-Menten parameters (Km and Vmax) can be determined by measuring the initial reaction velocities at various substrate concentrations.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical spectrophotometric beta-lactamase hydrolysis assay.
Caption: Workflow for a spectrophotometric beta-lactamase stability assay.
References
- 1. Rapid spectrophotometric method for the determination of beta-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 4. The in vitro activity of this compound: a comparison with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trial data for Tigemonam and comparator antibiotics
Absence of human clinical trial meta-analyses necessitates a review of preclinical data for the investigational monobactam antibiotic, Tigemonam. This guide provides a comparative summary of its in-vitro activity and in-vivo efficacy against key Gram-negative pathogens, drawing from early-stage research.
This compound, an orally bioavailable monobactam, has demonstrated potent activity against a range of Gram-negative aerobic bacteria, including many β-lactamase-producing strains.[1][2][3] This comparison guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance relative to other antibiotics. The findings are based on in-vitro susceptibility testing and in-vivo animal models of infection.
In-Vitro Activity: A Potent Agent Against Enterobacteriaceae
This compound has shown strong in-vitro activity against members of the Enterobacteriaceae family. The following table summarizes the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for this compound and comparator antibiotics.
| Organism | This compound | Amoxicillin/Clavulanate | Cefaclor | Aztreonam | Cefuroxime | Ciprofloxacin | Co-trimoxazole | Gentamicin |
| Escherichia coli | ≤0.25 | >32 | 16 | 0.12 | 4 | 0.015 | >8 | 1 |
| Klebsiella spp. | ≤0.25 | 8 | 8 | 0.25 | 2 | 0.12 | >8 | 2 |
| Proteus spp. | ≤0.25 | 4 | 0.5 | 0.06 | 0.5 | 0.12 | 4 | 2 |
| Salmonella spp. | ≤0.25 | 4 | 2 | 0.12 | 1 | 0.03 | 1 | 2 |
| Enterobacter spp. | 16 | >32 | >32 | 4 | >16 | 0.25 | >8 | 2 |
| Citrobacter spp. | 4 | 32 | >32 | 2 | 8 | 0.12 | >8 | 2 |
| Haemophilus influenzae | ≤0.25 | 2 | 4 | 0.12 | 1 | 0.015 | 0.25 | 0.5 |
| Branhamella catarrhalis | ≤0.25 | 0.25 | 2 | 0.5 | 2 | 0.03 | 0.12 | 1 |
Table 1: Comparative In-Vitro Activity (MIC90 in mg/L) of this compound and Other Antibiotics against Gram-Negative Aerobic Bacteria.[4][5]
In-Vivo Efficacy: Superior Performance in Animal Models
In-vivo studies in murine models of infection have demonstrated the efficacy of orally administered this compound. The following table presents the median effective dose (ED50) of this compound and comparator antibiotics in treating systemic infections, acute pyelonephritis, and lung infections in mice and rats.
| Infection Model | Pathogen | This compound (mg/kg) | Amoxicillin (mg/kg) | Cefaclor (mg/kg) |
| Systemic Infection (Mouse) | E. coli | 1.5 | >200 | 160 |
| Acute Pyelonephritis (Mouse) | E. coli | - | - | - |
| Lung Infection (Rat) | K. pneumoniae | 46 | >200 | 160 |
Table 2: Comparative In-Vivo Efficacy (ED50) of Orally Administered this compound and Comparator Antibiotics in Animal Models.[2][6]
Experimental Protocols
In-Vitro Susceptibility Testing
The in-vitro activity of this compound and comparator antibiotics was determined using the agar dilution method.[4]
-
Bacterial Strains: Recent clinical isolates were collected from hospitalized patients and out-patients. Control strains such as Escherichia coli ATCC 25922 were also included.[4]
-
Media: Mueller-Hinton agar was the standard medium. For fastidious organisms like H. influenzae and B. catarrhalis, the medium was supplemented.
-
Inoculum: Overnight cultures were suspended in saline and applied to the agar plates using a multipoint inoculator to deliver a final inoculum of 10^4 colony-forming units (CFU) per spot. The effect of varying the inoculum size (10^2, 10^4, and 10^6 CFU/spot) was also investigated.[4]
-
Incubation: Plates were incubated overnight at 37°C. For H. influenzae and B. catarrhalis, incubation was carried out in a 5% CO2 atmosphere.[4]
-
Endpoint: The Minimum Inhibitory Concentration (MIC) was defined as the lowest antibiotic concentration that completely inhibited visible growth.[4]
In-Vivo Animal Models of Infection
Murine Systemic Infection Model: Details on the specific protocol for the systemic infection model that generated the ED50 value for this compound against E. coli were not available in the reviewed literature.
Murine Acute Pyelonephritis Model: A model of ascending unobstructed urinary tract infection in female mice was used to establish pyelonephritis.[7]
-
Animal Model: Outbred Ssc-CF1 female mice were used.[7]
-
Infection: Mice were anesthetized and inoculated transurethrally with a suspension of uropathogenic E. coli.[7]
-
Treatment: While the specific treatment regimen for the this compound studies was not detailed, a general protocol involves initiating antibiotic therapy at a set time post-infection.[2][7]
-
Endpoint: Efficacy was determined by comparing the bacterial counts in the kidneys of treated and untreated animals.[7][8]
Rat Lung Infection Model:
-
Animal Model: The specific strain of rats used was not detailed in the available abstracts.
-
Infection: A lung infection was induced by intratracheal instillation of Klebsiella pneumoniae.[2]
-
Treatment: this compound and comparator antibiotics were administered orally.[2]
-
Endpoint: The median effective dose (ED50) was calculated based on the survival of the treated animals or reduction in bacterial load in the lungs.[2]
Mechanism of Action and Experimental Workflow
This compound, like other monobactams, inhibits the synthesis of the bacterial cell wall.[9][10] This is achieved by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[9][10] The disruption of this process leads to cell lysis and bacterial death.[9]
Caption: Mechanism of action of this compound.
The preclinical evaluation of this compound followed a standard workflow, progressing from in-vitro characterization to in-vivo efficacy studies.
Caption: Preclinical experimental workflow for this compound.
References
- 1. The in vitro activity of this compound: a comparison with other antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of this compound, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative in-vitro activity of this compound, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of this compound, a novel oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mouse model for pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Monobactam - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tigemonam
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Tigemonam is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures for handling, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Wear chemical-impermeable gloves, such as nitrile gloves. It is advisable to double-glove for enhanced protection. |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator is recommended to prevent inhalation of dust. |
| Protective Clothing | A lab coat or a disposable gown should be worn to protect skin and clothing from contamination. Ensure it is properly fastened. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step guide outlines the procedural workflow for safely handling and disposing of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Cover the work surface with absorbent, disposable liners to contain any potential spills.
2. Handling this compound Powder:
-
Don all required PPE as specified in the table above.
-
Carefully weigh and handle the powdered this compound to avoid generating dust.
-
Use tools and equipment that are easy to clean and decontaminate.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, gently cover the powder with a damp paper towel to avoid creating dust and then wipe it up.
-
For larger spills, use an appropriate absorbent material and follow your institution's hazardous material spill response procedures.
-
Place all contaminated materials in a sealed container for proper disposal.
4. Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wipe down the work area within the fume hood.
5. Personal Decontamination and Waste Disposal:
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then gown, followed by eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Dispose of all contaminated waste, including gloves, gowns, and absorbent materials, in a designated hazardous waste container according to your institution's and local regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
